5-Hydrazinyl-2-methylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
(6-methylpyridin-3-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-5-2-3-6(9-7)4-8-5/h2-4,9H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKGPVBYRBTGRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622934 | |
| Record name | 5-Hydrazinyl-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197516-48-6 | |
| Record name | 5-Hydrazinyl-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Hydrazinyl-2-methylpyridine from 2-Chloro-5-methylpyridine
This technical guide provides a detailed protocol for the synthesis of 5-hydrazinyl-2-methylpyridine, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis is based on the nucleophilic aromatic substitution of 2-chloro-5-methylpyridine with hydrazine hydrate. While a specific protocol for this exact transformation is not widely published, this guide extrapolates a robust procedure from established methods for the synthesis of analogous hydrazinopyridines.[1][2][3]
This document is intended for researchers, scientists, and professionals in drug development and related fields. It offers a comprehensive overview of the synthetic workflow, detailed experimental procedures, and quantitative data presented for clarity and reproducibility.
Reaction Overview
The core of this synthesis involves the displacement of the chloro group at the 2-position of the pyridine ring with a hydrazinyl group. This is achieved by reacting 2-chloro-5-methylpyridine with an excess of hydrazine hydrate. The reaction typically proceeds at an elevated temperature to facilitate the nucleophilic substitution.
The general reaction scheme is as follows:
Experimental Protocol
This section details the necessary reagents, equipment, and step-by-step procedure for the synthesis of this compound.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 2-Chloro-5-methylpyridine | ≥98% | Commercially Available | |
| Hydrazine hydrate | 80-99% solution in water | Commercially Available | Caution: Toxic and corrosive. Handle with appropriate personal protective equipment (PPE). |
| n-Propanol | Anhydrous | Commercially Available | Alternative solvents like butanol or direct reaction in excess hydrazine hydrate can also be considered.[2][4] |
| Ethyl acetate | ACS Grade | Commercially Available | For extraction. |
| Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) | ACS Grade | Commercially Available | For drying the organic phase. |
| Water | Deionized | - | For washing. |
Equipment
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus for reaction monitoring
Synthesis Procedure
-
Reaction Setup: In a round-bottom flask, dissolve 2-chloro-5-methylpyridine (1.0 eq) in n-propanol (approximately 5-10 mL per gram of starting material).[4]
-
Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (3.0 to 15.0 eq).[4] The large excess of hydrazine hydrate also serves as a solvent in some procedures.[2][3]
-
Reaction Conditions: Heat the reaction mixture to 80-100°C and maintain it at this temperature for 2 to 48 hours.[2][3][4] The progress of the reaction should be monitored by TLC.
-
Work-up:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Remove the solvent and excess hydrazine hydrate under reduced pressure using a rotary evaporator.[4]
-
Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.[2][4]
-
Wash the organic layer with water to remove any remaining hydrazine hydrate and inorganic salts.[4]
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.[4]
-
-
Purification:
Quantitative Data Summary
The following table summarizes the typical quantitative parameters for this synthesis, based on analogous preparations.[2][3][4]
| Parameter | Value | Reference |
| Molar Ratio (2-chloro-5-methylpyridine : Hydrazine Hydrate) | 1 : 3 to 1 : 15 | [4] |
| Reaction Temperature | 80 - 100 °C | [2][3][4] |
| Reaction Time | 2 - 48 hours | [2][3][4] |
| Solvent | n-Propanol or excess Hydrazine Hydrate | [2][3][4] |
| Yield | 78 - 86 % (based on analogous reactions) | [2][4] |
Visualizations
Synthesis Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound.
References
An In-depth Technical Guide to 5-Hydrazinyl-2-methylpyridine: Structure, Properties, and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthesis of 5-Hydrazinyl-2-methylpyridine (CAS No: 197516-48-6). This compound is a pivotal building block in medicinal chemistry, primarily serving as a precursor for the synthesis of hydrazone derivatives, a class of compounds renowned for a wide spectrum of biological activities.
Chemical Identity and Structure
This compound is a pyridine derivative featuring a hydrazine substituent at the 5-position and a methyl group at the 2-position. The presence of the reactive hydrazine group makes it a versatile synthon for creating diverse molecular scaffolds.
Below is a diagram representing the chemical structure of this compound.
5-Hydrazinyl-2-methylpyridine CAS number and molecular weight
An important note on nomenclature: This technical guide focuses on the compound 2-Hydrazinyl-5-methylpyridine. Initial searches for "5-Hydrazinyl-2-methylpyridine" yielded limited and ambiguous results. However, substantial data is available for its structural isomer, 2-Hydrazinyl-5-methylpyridine (CAS No: 4931-01-5), which is detailed herein. It is crucial for researchers to verify the specific isomer relevant to their work.
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and known applications of 2-Hydrazinyl-5-methylpyridine, tailored for researchers, scientists, and professionals in drug development.
Core Chemical Data
Below is a summary of the key chemical identifiers and properties for 2-Hydrazinyl-5-methylpyridine and its hydrochloride salt.
| Identifier | Value | Reference |
| IUPAC Name | (5-methyl-2-pyridinyl)hydrazine | [1] |
| CAS Number | 4931-01-5 | [1][2][3] |
| Molecular Formula | C₆H₉N₃ | [1][3] |
| Molecular Weight | 123.16 g/mol | [1][2][3] |
| Synonyms | 5-Methyl-2-pyridylhydrazine, 2-Hydrazino-5-methylpyridine | [1][3] |
| Physical Property | Value | Reference |
| Melting Point | 67-68°C | [3] |
| Boiling Point | 241°C | [3] |
| Density | 1.16 g/cm³ | [3] |
| Flash Point | 99°C | [3] |
| Form | Solid | [3] |
| Color | Orange to Dark Red | [3] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [3] |
| Hydrochloride Salt Data | Value | Reference |
| CAS Number | 1375477-15-8 | [4][5] |
| Molecular Formula | C₆H₁₀ClN₃ | [4][5] |
| Molecular Weight | 159.6167 g/mol | [4] |
Experimental Protocols
Synthesis of 2-Hydrazinyl-5-methylpyridine from 2-Chloro-5-methylpyridine [3]
This protocol details a common method for the synthesis of 2-Hydrazinyl-5-methylpyridine.
Materials:
-
2-Chloro-5-methylpyridine (1.0 g, 7.8 mmol)
-
Hydrazine hydrate (5.7 mL, 5.9 g, 117.6 mmol)
-
Dichloromethane
-
Ethylene glycol monoethyl ether
Procedure:
-
A mixture of 2-chloro-5-methylpyridine and hydrazine hydrate is refluxed and stirred for 16 hours in an oil bath set at 150°C.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is then concentrated using a rotary evaporator.
-
The resulting residue is co-evaporated with 10 mL of ethylene glycol monoethyl ether, a process that is repeated three times to remove residual hydrazine hydrate.
-
The final residue is dissolved in dichloromethane.
-
Any precipitate is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the final product.
Yield: 644 mg (67% yield)
Analysis: The product can be analyzed by LC-MS. In one instance, the retention time was 0.35 min, and the mass spectrum (ESI positive ion mode) showed m/z = 124 [M + H]⁺.[3]
Logical Workflow of Synthesis
The synthesis of 2-Hydrazinyl-5-methylpyridine follows a clear nucleophilic aromatic substitution pathway.
References
An In-depth Technical Guide on the Mechanism of Action of Hydrazinylpyridine Derivatives with Keto-Steroids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action, quantitative data, and experimental protocols related to hydrazinylpyridine derivatives and their interaction with keto-steroids. The primary focus is on their role as inhibitors of key enzymes in steroidogenesis, particularly Cytochrome P450 17A1 (CYP17A1).
Core Mechanism of Action: Inhibition of Steroidogenesis
Hydrazinylpyridine derivatives primarily exert their effects by targeting and inhibiting critical enzymes involved in the biosynthesis of steroids (steroidogenesis). The most prominent target is CYP17A1, an enzyme with dual functions: 17α-hydroxylase and 17,20-lyase activities. Both functions are essential for converting pregnane-derived keto-steroids into androgens, which are precursors for estrogens and are key drivers in conditions like prostate cancer.[1][2]
The mechanism of inhibition is centered on the pyridine moiety of the derivative. The nitrogen atom in the pyridine ring is thought to coordinate with the heme iron atom located in the active site of the CYP17A1 enzyme. This binding competitively blocks the natural keto-steroid substrates, such as pregnenolone and progesterone, from accessing the enzyme's catalytic site, thereby inhibiting the production of downstream androgens like dehydroepiandrosterone (DHEA) and androstenedione.[3]
Quantitative Data: Inhibitory Potency
The inhibitory activity of various pyridine-containing compounds has been quantified using in vitro enzyme assays and cell-based models. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The data below is compiled from studies on different structural classes that share the core mechanism of pyridine-based CYP17A1 inhibition.
| Compound Class | Compound Name/Number | Target | IC50 Value | Reference Compound | Reference IC50 | Source(s) |
| Pyridine Indole Hybrids | Compound 11 | CYP17A1 | 4 nM | Abiraterone | Not specified in text | [4] |
| Oxazolinyl Pregnadiene | Compound 1 | CYP17A1 | 0.9 ± 0.1 µM | Abiraterone | 1.3 ± 0.1 µM | [3] |
| Oxazolinyl Pregnadiene | Compound 2 | CYP17A1 | 13 ± 1 µM | Abiraterone | 1.3 ± 0.1 µM | [3] |
| Pyridyl Benzocycloalkenes | Compound 12 | P450 17α | 13 µM | Ketoconazole | 67 µM | [5] |
| Pyridyl Benzocycloalkenes | Compound 13 | P450 17α | 13 µM | Ketoconazole | 67 µM | [5] |
| Hydrazide-Hydrazone Derivative | Compound 3h | PC-3 Cells | 1.32 µM | Paclitaxel | Not specified in text | [6] |
| Hydrazide-Hydrazone Derivative | Compound 3h | MCF-7 Cells | 2.99 µM | Paclitaxel | Not specified in text | [6] |
| Hydrazide-Hydrazone Derivative | Compound 3h | HT-29 Cells | 1.71 µM | Paclitaxel | Not specified in text | [6] |
Experimental Protocols & Methodologies
The evaluation of hydrazinylpyridine derivatives involves a multi-step process, from chemical synthesis to biological characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. CYP17A1 inhibitor - Wikipedia [en.wikipedia.org]
- 3. Novel oxazolinyl derivatives of pregna-5,17(20)-diene as 17α-hydroxylase/17,20-lyase (CYP17A1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 5. Pyridyl substituted benzocycloalkenes: new inhibitors of 17 alpha-hydroxylase/17,20-lyase (P450 17 alpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 5-Hydrazinyl-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 5-Hydrazinyl-2-methylpyridine (CAS No. 4931-01-5). Due to the limited availability of specific quantitative data in publicly accessible literature, this document furnishes qualitative solubility information, predicted stability profiles based on related chemical structures, and detailed experimental protocols for the systematic evaluation of these critical physicochemical parameters. The information herein is intended to empower researchers, scientists, and drug development professionals to effectively handle, formulate, and develop applications for this compound.
Introduction to this compound
This compound is a pyridine derivative containing a hydrazine functional group. Its chemical structure, featuring both a basic pyridine ring and a reactive hydrazine moiety, suggests its potential utility as a building block in organic synthesis, particularly in the formation of heterocyclic compounds and as a ligand in coordination chemistry. In the context of drug development, hydrazine-containing compounds have been explored for a variety of therapeutic applications, though their reactivity and potential for toxicity necessitate a thorough understanding of their stability.
Chemical Structure:
Solubility Profile
Qualitative Solubility
Based on available data, this compound is described as being slightly soluble in dimethyl sulfoxide (DMSO) and methanol.[2] The presence of the polar hydrazine group and the nitrogen atom in the pyridine ring suggests potential solubility in other polar solvents. Pyridine itself is miscible with water and a wide array of organic solvents.[3]
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[2] |
| Methanol | Slightly Soluble[2] |
Experimental Protocol for Solubility Determination (Gravimetric Method)
The following is a standard protocol for the quantitative determination of solubility, which can be readily adapted for this compound.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed, temperature-controlled vessel.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Allow the suspension to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe to the experimental temperature to prevent precipitation.
-
Filter the supernatant through a syringe filter (e.g., 0.45 µm pore size) into a pre-weighed container.
-
-
Solvent Evaporation and Mass Determination:
-
Accurately weigh the container with the filtered saturated solution.
-
Evaporate the solvent under controlled conditions, such as in a vacuum oven at a temperature below the decomposition point of the compound.
-
Once the solvent is completely removed, cool the container in a desiccator and weigh it again to determine the mass of the dissolved solid.
-
-
Calculation:
-
Calculate the solubility in the desired units (e.g., g/100 mL or mg/mL).
-
Experimental Workflow for Solubility Determination
Caption: Workflow for Gravimetric Solubility Determination.
Stability Profile
The stability of this compound is a critical consideration for its storage, handling, and application. Available data indicates that the compound is sensitive to moisture, temperature, and potentially light.[2]
General Stability Considerations
-
Temperature: The compound is noted to be temperature-sensitive and should be stored at low temperatures (e.g., in a freezer at -20°C).[2] Hydrazine and its derivatives can decompose at elevated temperatures.[4]
-
Moisture: this compound is hygroscopic and moisture-sensitive.[2] Exposure to moisture should be minimized.
-
Light: Storage in a dark place is recommended, suggesting potential photosensitivity.[2]
-
pH: The stability of hydrazine derivatives can be pH-dependent. Generally, they exhibit increased stability as the pH approaches neutrality.[5]
Predicted Degradation Pathways
While specific degradation products for this compound have not been documented, potential degradation pathways can be inferred from the reactivity of the hydrazine and pyridine functional groups.
-
Oxidation: The hydrazine moiety is susceptible to oxidation, which could lead to the formation of diimide, and ultimately, the corresponding 2-amino-5-methylpyridine, with the release of nitrogen gas.
-
Hydrolysis: While the hydrazine group itself is generally stable to hydrolysis, it can react with aldehydes and ketones to form hydrazones. These hydrazones can be susceptible to hydrolysis, particularly under acidic conditions.[6]
-
Photodegradation: Aromatic hydrazines can undergo photolytic cleavage of the N-N bond upon exposure to UV radiation.[6]
Experimental Protocol for Stability Assessment (Forced Degradation Study)
Forced degradation studies are essential to identify potential degradation products and pathways.
-
Sample Preparation:
-
Prepare solutions of this compound in relevant solvents (e.g., water, methanol, acetonitrile).
-
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 M HCl) at a specified temperature (e.g., 60 °C) for a defined period.
-
Basic Hydrolysis: Treat the sample solution with a base (e.g., 0.1 M NaOH) at a specified temperature for a defined period.
-
Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60 °C).
-
Photodegradation: Expose the solid compound and a solution to UV and visible light.
-
-
Analysis:
-
At specified time points, analyze the stressed samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector.
-
Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.
-
Experimental Workflow for Stability Testing
Caption: Workflow for Forced Degradation Study.
Conclusions and Recommendations
The available data on this compound indicates that it is a compound with limited solubility in common organic solvents and is sensitive to environmental factors such as temperature, moisture, and light. For researchers and drug development professionals, it is imperative to conduct thorough experimental evaluations of its solubility in a broader range of pharmaceutically relevant solvents and to perform comprehensive stability studies under various stress conditions. The protocols and workflows provided in this guide offer a systematic approach to generating the necessary data to support the development and application of this compound. Proper storage in a cool, dark, and dry environment under an inert atmosphere is crucial to maintain its integrity.
References
- 1. 2-Hydrazinyl-5-Methylpyridine | C6H9N3 | CID 4153396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-HYDRAZINO-5-METHYLPYRIDINE | 4931-01-5 [amp.chemicalbook.com]
- 3. jscimedcentral.com [jscimedcentral.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Spectroscopic Characterization of 5-Hydrazinyl-2-methylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 5-Hydrazinyl-2-methylpyridine, a key building block in medicinal chemistry and drug development. Due to the limited availability of public domain raw spectral data for this specific compound, this document presents predicted spectroscopic data based on the analysis of analogous structures. Detailed, adaptable experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided.
Core Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and data from structurally related compounds.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.90 | d | 1H | H-6 |
| ~6.95 | dd | 1H | H-4 |
| ~6.60 | d | 1H | H-3 |
| ~5.50 | br s | 1H | -NH- |
| ~3.70 | br s | 2H | -NH₂ |
| 2.45 | s | 3H | -CH₃ |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~158.0 | C-2 |
| ~150.0 | C-5 |
| ~148.0 | C-6 |
| ~115.0 | C-4 |
| ~108.0 | C-3 |
| ~24.0 | -CH₃ |
Predicted IR Spectroscopy Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 - 3250 | Medium, Broad | N-H stretch (hydrazine) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2850 | Medium | Aliphatic C-H stretch (-CH₃) |
| ~1610 | Strong | C=N stretch (pyridine ring) |
| ~1580 | Strong | C=C stretch (pyridine ring) |
| ~1500 | Medium | N-H bend (hydrazine) |
| ~830 | Strong | C-H out-of-plane bend |
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 123 | 100 | [M]⁺ (Molecular Ion) |
| 108 | 80 | [M - NH]⁺ |
| 93 | 40 | [M - N₂H₂]⁺ |
| 78 | 60 | [C₅H₄N]⁺ |
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the acquisition of spectroscopic data for this compound.
NMR Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of this compound (or its hydrochloride salt) in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
2. ¹H NMR Acquisition (500 MHz Spectrometer):
-
Pulse Program: Standard single-pulse (zg30).
-
Number of Scans: 16-64 (signal averaging).
-
Relaxation Delay: 1.0 s.
-
Spectral Width: 0-12 ppm.
-
Temperature: 298 K.
3. ¹³C NMR Acquisition (125 MHz Spectrometer):
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2.0 s.
-
Spectral Width: 0-200 ppm.
Infrared (IR) Spectroscopy
1. Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with ~100 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
2. Data Acquisition (FT-IR Spectrometer):
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Mass Spectrometry (MS)
1. Sample Introduction:
-
For Electron Ionization (EI), a direct insertion probe can be used for solid samples.
-
For Electrospray Ionization (ESI), dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of ~1 mg/mL and introduce via direct infusion or LC-MS.
2. EI-MS Data Acquisition:
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 200-250 °C.
3. ESI-MS Data Acquisition:
-
Ionization Mode: Positive.
-
Capillary Voltage: 3-4 kV.
-
Nebulizer Pressure: 20-30 psi.
-
Drying Gas Flow: 5-10 L/min.
-
Drying Gas Temperature: 300-350 °C.
Visualizations
The following diagrams illustrate the logical workflow for spectroscopic analysis and a conceptual pathway for the synthesis of the target compound.
Caption: Workflow for the synthesis and spectroscopic analysis of this compound.
5-Hydrazinyl-2-methylpyridine: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydrazinyl-2-methylpyridine is a valuable heterocyclic building block in organic synthesis, primarily owing to the reactive hydrazinyl moiety attached to the pyridine core. This functional group serves as a versatile handle for the construction of a variety of more complex heterocyclic systems, many of which are of significant interest in medicinal chemistry and materials science. The pyridine ring itself can influence the reactivity of the hydrazinyl group and provides a scaffold that is frequently found in bioactive molecules. This technical guide explores the key applications of this compound in organic synthesis, providing detailed experimental protocols, quantitative data from analogous systems, and visualizations of important reaction pathways.
Core Synthetic Applications
The primary utility of this compound lies in its role as a precursor for the synthesis of fused and substituted heterocyclic compounds. The two main applications are the synthesis of pyrazoles and triazolopyridines.
Synthesis of Pyrazole Derivatives via Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a classical and widely used method for the preparation of pyrazoles, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[1] this compound can readily participate in this reaction to afford 1-(2-methylpyridin-5-yl)-pyrazoles. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[2]
The regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyl compounds is an important consideration. The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, potentially leading to a mixture of regioisomers.[1]
Reaction Scheme: Knorr Pyrazole Synthesis
Caption: General reaction scheme for the Knorr pyrazole synthesis.
Quantitative Data for Knorr Pyrazole Synthesis (Analogous Systems)
| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Product | Yield (%) | Reference |
| Hydrazine sulfate | Acetylacetone | 3,5-Dimethylpyrazole | 77-81 | [3] |
| Hydrazine hydrate | Acetylacetone | 3,5-Dimethylpyrazole | 74.99 | [4] |
| 1-(Thiazolo[4,5-b]pyridin-2-yl)hydrazine | Acetylacetone | 2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine | 71 | [5] |
| Phenylhydrazine | Ethyl acetoacetate | 3-Methyl-1-phenyl-5-pyrazolone | High | [6] |
Experimental Protocol: Synthesis of 3,5-Dimethyl-1-(2-methylpyridin-5-yl)-1H-pyrazole (Representative)
This protocol is adapted from the general procedure for the Knorr pyrazole synthesis.[3][4]
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.
-
Reagent Addition: Add acetylacetone (1.0-1.2 eq) to the solution. A catalytic amount of a protic acid (e.g., a few drops of glacial acetic acid) can be added if not already used as the solvent.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-5 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexane) or by column chromatography on silica gel to afford the pure 3,5-dimethyl-1-(2-methylpyridin-5-yl)-1H-pyrazole.
Synthesis of[1][3][7]Triazolo[4,3-a]pyridine Derivatives
This compound is a key precursor for the synthesis of the[1][3][7]triazolo[4,3-a]pyridine scaffold, a privileged structure in medicinal chemistry.[8] Several methods are available for this transformation, most of which involve the initial acylation of the hydrazine followed by cyclization, or a one-pot reaction with aldehydes or other electrophiles.
a) Cyclization of Acylated Hydrazinopyridines
This method involves a two-step process where the hydrazinopyridine is first acylated with a carboxylic acid or its derivative, and the resulting acyl-hydrazinopyridine is then cyclized under dehydrating conditions. A modified Mitsunobu reaction has been shown to be effective for this cyclization under mild conditions.[9]
Reaction Scheme: Synthesis of Triazolopyridines
Caption: Two-step synthesis of triazolopyridines.
b) One-Pot Synthesis with Aldehydes
A more efficient approach involves the one-pot reaction of 2-hydrazinopyridines with aldehydes in the presence of an oxidizing agent. This method avoids the isolation of the intermediate hydrazone and often proceeds under mild conditions.[3]
Quantitative Data for Triazolopyridine Synthesis (Analogous Systems)
| Hydrazine Derivative | Reagent | Oxidant/Catalyst | Product Type | Yield (%) | Reference |
| 2-Hydrazinopyridine | Aromatic Aldehydes | Air | 3-Aryl-[1][3][7]triazolo[4,3-a]pyridines | 70-92 | [3] |
| Acylated 2-hydrazinopyridines | DEAD, PPh₃, TMSN₃ | - | Substituted[1][3][7]triazolo[4,3-a]pyridines | up to 95 | [9] |
| 2-Hydrazinopyridines | α-Keto acids | KI/TBHP | Substituted[1][3][7]triazolo[4,3-a]pyridines | Good | [7] |
Experimental Protocol: One-Pot Synthesis of 3-Aryl-[1][3][7]triazolo[4,3-a]pyridines (Representative)
This protocol is based on a reported one-pot synthesis.[3]
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent like ethanol, add the desired aromatic aldehyde (1.0 eq).
-
Reaction: Stir the reaction mixture at room temperature. The reaction is open to the air, which serves as the oxidant.
-
Monitoring: Monitor the reaction progress by TLC. The reaction time can vary from a few hours to a day depending on the substrate.
-
Work-up: Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration.
-
Purification: The crude product can be washed with a cold solvent and dried. If necessary, recrystallization or column chromatography can be performed for further purification.
Synthesis of Hydrazones
The reaction of this compound with aldehydes and ketones provides the corresponding hydrazones. This reaction is typically straightforward and proceeds with high yields. Hydrazones themselves are a class of compounds with diverse biological activities and can also serve as intermediates for the synthesis of other heterocyclic systems.[10]
Quantitative Data for Hydrazone Synthesis (Analogous Systems)
| Hydrazine Derivative | Carbonyl Compound | Catalyst | Yield (%) | Reference |
| 2-Hydrazinobenzimidazole | Benzaldehyde | Citric Acid | 94 | [10] |
| 2-Hydrazinobenzimidazole | 4-Nitrobenzaldehyde | Citric Acid | 92 | [10] |
| Hydrazides | Various Aldehydes | Mechanochemical | 47-95 | [1] |
Experimental Protocol: Synthesis of Hydrazones (General)
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent like ethanol or methanol.
-
Reagent Addition: Add the corresponding aldehyde or ketone (1.0 eq) to the solution. A catalytic amount of acid (e.g., acetic acid) can be added to accelerate the reaction.
-
Reaction: Stir the mixture at room temperature or with gentle heating. The reaction is usually rapid.
-
Work-up and Purification: The product hydrazone often precipitates from the reaction mixture and can be collected by filtration, washed, and dried.
Potential Catalytic Applications
While specific catalytic applications of this compound are not extensively documented, its structure suggests potential as a ligand in transition metal catalysis. The pyridine nitrogen and the hydrazinyl group can act as a bidentate ligand, forming stable complexes with various metals.
Workflow for Investigating Catalytic Activity
Caption: A logical workflow for the development and evaluation of catalysts.
Derivatives of pyridyl-pyrazoles and pyridyl-triazoles have been successfully employed as ligands in various catalytic transformations, including palladium-catalyzed cross-coupling reactions and hydrogenation reactions. The electronic properties of the pyridine ring and the specific geometry of the resulting metal complex can significantly influence the catalyst's activity and selectivity. Further research into the coordination chemistry of this compound and its derivatives with transition metals could unveil novel and efficient catalytic systems.
Conclusion
This compound is a versatile and valuable building block in organic synthesis. Its primary applications lie in the construction of pyrazole and triazolopyridine ring systems, which are important scaffolds in drug discovery and development. The Knorr pyrazole synthesis and various cyclization strategies for triazolopyridines offer robust and high-yielding methods for utilizing this precursor. While direct quantitative data for many reactions involving this compound is an area for further investigation, the extensive literature on analogous hydrazine derivatives provides a strong predictive framework for its reactivity. Furthermore, the potential of this compound and its derivatives as ligands in transition metal catalysis presents an exciting avenue for future research. This guide provides a solid foundation for researchers to explore and exploit the synthetic potential of this compound in their own work.
References
- 1. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. scribd.com [scribd.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
The Advent and Evolution of Hydrazinylpyridine Derivatizing Agents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of analytical chemistry and drug development, the precise and sensitive detection of carbonyl-containing compounds, such as steroids, aldehydes, and ketones, is of paramount importance. The inherent low ionization efficiency of many of these molecules in mass spectrometry has historically posed a significant challenge. The development of derivatizing agents has been instrumental in overcoming this hurdle. Among these, hydrazinylpyridine derivatives have emerged as powerful tools to enhance the sensitivity and chromatographic behavior of carbonyl compounds. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and application of hydrazinylpyridine derivatizing agents, with a focus on their utility in modern analytical methodologies.
A Historical Perspective: From Discovery to Widespread Application
The widespread use of hydrazine derivatives for derivatizing carbonyl compounds predates the specific application of hydrazinylpyridines. For decades, reagents like 2,4-dinitrophenylhydrazine (DNPH) have been employed to form stable, colored hydrazones, facilitating the detection and quantification of aldehydes and ketones.[1][2]
The application of 2-hydrazinopyridine (HP) as a derivatizing agent in chromatography and mass spectrometry marked a significant advancement. Its pyridine nitrogen offered an additional site for protonation, enhancing ionization efficiency in mass spectrometry compared to earlier hydrazine reagents.
A pivotal moment in the evolution of these agents was the development of 2-hydrazino-1-methylpyridine (HMP) . A key paper published in 2005 introduced HMP as a highly sensitive derivatization reagent for oxosteroids in liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS). The permanent positive charge on the quaternary nitrogen of the HMP moiety dramatically improved the ionization efficiency of steroid derivatives, leading to substantial increases in sensitivity.
Synthesis of Hydrazinylpyridine Derivatizing Agents
The synthesis of hydrazinylpyridine derivatives is generally straightforward, with the most common methods involving the nucleophilic substitution of a halogenated pyridine with hydrazine.
General Synthesis of 2-Hydrazinopyridine (HP)
The most prevalent laboratory and industrial-scale synthesis of 2-hydrazinopyridine involves the reaction of 2-chloropyridine with hydrazine hydrate.[3]
Reaction Scheme:
Experimental Protocol:
A general procedure involves heating 2-chloropyridine with an excess of hydrazine hydrate.[3][4] The use of a large excess of hydrazine hydrate is common to improve the yield and minimize the formation of side products.[4]
-
Reaction Setup: 2-chloropyridine is added to a reaction vessel containing hydrazine hydrate.
-
Heating: The mixture is heated, often to reflux, for a specified period to ensure the completion of the reaction.
-
Workup: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent.
-
Purification: The organic extracts are combined, dried, and the solvent is removed under reduced pressure to yield the 2-hydrazinopyridine product.
Synthesis of 2-Hydrazino-1-methylpyridine (HMP)
The synthesis of HMP involves the methylation of 2-hydrazinopyridine or a related precursor. A common starting material is 2-fluoropyridine, which is first methylated and then reacted with hydrazine.
Mechanism of Derivatization: The Wolff-Kishner Connection
The derivatization of carbonyl compounds with hydrazinylpyridine agents proceeds through the well-established mechanism of hydrazone formation, a key step in the Wolff-Kishner reduction.[5][6]
The general reaction is as follows:
-
Nucleophilic Attack: The nucleophilic nitrogen of the hydrazine group attacks the electrophilic carbonyl carbon of the aldehyde or ketone.
-
Intermediate Formation: This leads to the formation of a tetrahedral intermediate.
-
Dehydration: The intermediate then undergoes dehydration (loss of a water molecule) to form a stable carbon-nitrogen double bond, resulting in the hydrazone derivative.
Applications in Research and Drug Development
Hydrazinylpyridine derivatizing agents have found extensive applications in various scientific fields, primarily driven by their ability to enhance the analytical detection of carbonyl-containing molecules.
Enhanced Sensitivity in Mass Spectrometry
The primary application of these agents is to improve the sensitivity of detection in mass spectrometry.[1] The introduction of a basic pyridine ring (in HP) or a permanently charged quaternary ammonium group (in HMP) significantly increases the ionization efficiency of the derivatized analytes, particularly in electrospray ionization (ESI).[1] This has been crucial for the analysis of low-abundance endogenous compounds like steroids.[7][8]
Steroid Analysis
The analysis of steroid hormones in biological matrices is a key area where hydrazinylpyridine derivatizing agents have made a substantial impact.[7][9] The low physiological concentrations and poor ionization of many steroids make their direct analysis challenging. Derivatization with HMP, for instance, has been shown to increase the detection sensitivity of cortisol and cortisone by a factor of 1000.[1]
Table 1: Improvement in Sensitivity of Steroid Detection with HMP Derivatization
| Steroid | Fold Increase in Sensitivity (Compared to Underivatized) | Reference |
| Cortisol | ~1000 | [1] |
| Cortisone | ~1000 | [1] |
Metabolomics
In the field of metabolomics, which involves the comprehensive analysis of small molecules in biological systems, hydrazinylpyridine derivatives are valuable for targeting the "carbonyl submetabolome." This allows for the sensitive and selective profiling of aldehydes, ketones, and other carbonyl-containing metabolites that play crucial roles in various metabolic pathways.[10]
Drug Development and Pharmaceutical Analysis
Hydrazinylpyridine moieties are also found as structural components in various pharmaceutical compounds and are used as intermediates in the synthesis of new drug candidates. Their ability to react with carbonyl groups is also leveraged in the quality control of pharmaceuticals, where they can be used to detect and quantify carbonyl-containing impurities.
Experimental Workflow for Derivatization and LC-MS/MS Analysis
The following diagram illustrates a typical experimental workflow for the analysis of carbonyl compounds using hydrazinylpyridine derivatization followed by LC-MS/MS.
Conclusion and Future Perspectives
Hydrazinylpyridine derivatizing agents have become indispensable tools in modern analytical chemistry. From their origins in fundamental organic synthesis to their current role in enabling cutting-edge research in metabolomics and clinical diagnostics, their impact is undeniable. The evolution from simple hydrazinopyridines to permanently charged derivatives like HMP exemplifies the continuous drive for enhanced analytical sensitivity. Future developments in this field may focus on the design of novel hydrazinylpyridine reagents with even greater reactivity, selectivity, and ionization efficiency, further expanding their applications in the sensitive detection of carbonyl-containing molecules in complex biological and environmental samples.
References
- 1. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fiveable.me [fiveable.me]
- 7. longdom.org [longdom.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quantitative-Profiling Method of Serum Steroid Hormones by Hydroxylamine-Derivatization HPLC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Safety and Handling of 5-Hydrazinyl-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for qualified professionals. The toxicological properties of 5-Hydrazinyl-2-methylpyridine have not been fully investigated. All handling and safety precautions should be implemented assuming the compound is highly toxic.
Executive Summary
This compound (CAS No. 4931-01-5) is a substituted pyridine derivative with potential applications in pharmaceutical and chemical synthesis, including as an intermediate for herbicides. Its structure, incorporating both a pyridine ring and a hydrazine moiety, suggests a significant toxicological risk. Hydrazine and its derivatives are known for their potential carcinogenicity, neurotoxicity, and damaging effects on multiple organ systems. This guide synthesizes the limited available data for this compound and extrapolates necessary safety protocols based on the known hazards of aromatic hydrazines and pyridine compounds. Strict adherence to the outlined handling procedures, personal protective equipment (PPE) protocols, and emergency measures is critical to ensure personnel safety.
Physicochemical and Hazard Information
While comprehensive experimental data for this compound is not available, the following tables summarize known properties and classifications.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 4931-01-5 | [1] |
| Molecular Formula | C6H9N3 | [1] |
| Molecular Weight | 123.16 g/mol | [1] |
| Appearance | Orange to Dark Red Solid | ChemicalBook |
| Melting Point | 67-68°C | ChemicalBook |
| Boiling Point | 241°C | ChemicalBook |
| Density | 1.16 g/cm³ | ChemicalBook |
| Flash Point | 99°C | ChemicalBook |
| Solubility | DMSO (Slightly), Methanol (Slightly) | ChemicalBook |
| Stability | Hygroscopic, Moisture Sensitive, Temperature Sensitive | ChemicalBook |
GHS Hazard Classification
The hazard classification for this compound is not fully established. The following is based on available data and the known toxicology of related compounds.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Not Classified (Harmful) | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
Note: Based on the toxicity of hydrazine derivatives, this compound should be handled as a suspected carcinogen and potential neurotoxin.[2][3]
Toxicology Profile (Inferred)
Direct toxicological studies on this compound are lacking. However, the toxicity is likely dominated by the hydrazine functional group.
-
General Toxicity : Hydrazine and its derivatives are highly toxic and can be absorbed through inhalation, skin contact, and ingestion.[4] They are known to cause damage to the central nervous system, liver, kidneys, and blood.[2][3]
-
Carcinogenicity : Hydrazine is a suspected human carcinogen.[5]
-
Neurotoxicity : Acute exposure to hydrazines can lead to neurotoxic effects ranging from nervous system depression to seizures.[2][6]
-
Dermal and Respiratory Effects : The compound is a known irritant to the skin, eyes, and respiratory tract.[1] Direct contact can cause severe burns.[5] Inhalation may lead to pulmonary edema.[3]
Recommended Safety and Handling Precautions
A multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment, is mandatory.
Engineering Controls
-
Fume Hood : All work with this compound, including weighing and dilutions, must be conducted in a certified chemical fume hood to prevent inhalation exposure.[1][4]
-
Ventilation : Ensure adequate general ventilation in the laboratory.[7]
-
Safety Equipment : A safety shower and eyewash station must be readily accessible in the immediate work area.[1]
Personal Protective Equipment (PPE)
The following table outlines the minimum required PPE.
| Body Part | Equipment | Specification |
| Hands | Chemical-resistant gloves | Nitrile or Butyl rubber gloves are recommended.[5][7] |
| Eyes/Face | Safety goggles and face shield | ANSI Z87.1-compliant safety goggles are required. A face shield should be worn when there is a splash hazard.[4] |
| Body | Flame-resistant lab coat | A fully buttoned lab coat is required.[4] |
| Respiratory | Respirator (if needed) | A NIOSH-approved respirator may be required for certain procedures or in case of ventilation failure.[5] |
Handling and Storage
-
Storage : Store in a cool, dry, well-ventilated, and locked area away from incompatible materials.[1] Keep the container tightly closed and protect from moisture and light.
-
Incompatible Materials : Strong oxidizing agents, strong acids, and strong bases.[1]
-
Safe Handling : Avoid all personal contact. Do not breathe dust or vapor. Use non-sparking tools and take measures to prevent static discharge.[8]
Emergency Procedures
Immediate and appropriate response to an exposure or spill is critical.
First Aid Measures
| Exposure Route | Action |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with large amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Spill and Leak Procedures
-
Small Spills : Absorb with an inert, non-combustible material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Large Spills : Evacuate the area immediately. Alert emergency personnel. Do not attempt to clean up without appropriate training and equipment.
Experimental Protocols and Workflows
Due to the lack of specific published experimental protocols for this compound, a generalized workflow for handling this hazardous compound is provided below.
General Experimental Workflow for Handling this compound
Caption: General workflow for safely handling this compound.
Hazard Identification and Control Measures
The logical relationship between hazard identification and the implementation of control measures is crucial for mitigating risks associated with this compound.
Caption: Relationship between hazards and control measures.
Conclusion
This compound is a hazardous chemical that requires stringent safety protocols. Due to the lack of comprehensive toxicological data, a conservative approach assuming high toxicity is warranted. By implementing robust engineering controls, adhering to strict PPE requirements, and following safe handling practices, researchers can minimize their risk of exposure and safely work with this compound. All personnel must be thoroughly trained on these procedures before commencing any work.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. mdsearchlight.com [mdsearchlight.com]
- 3. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ehs.ucsb.edu [ehs.ucsb.edu]
- 5. arxada.com [arxada.com]
- 6. academic.oup.com [academic.oup.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. pentachemicals.eu [pentachemicals.eu]
The Hydrazine Moiety in Substituted Pyridines: A Technical Guide to Reactivity and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
The substituted pyridine scaffold is a cornerstone in medicinal chemistry and materials science, owing to its versatile electronic properties and ability to engage in a multitude of chemical transformations. The introduction of a hydrazine (-NHNH₂) group onto this heterocyclic core dramatically expands its synthetic utility and biological relevance. The hydrazine moiety, with its nucleophilic character and propensity for condensation and cyclization reactions, serves as a versatile handle for the construction of complex molecular architectures, including a wide array of fused heterocyclic systems.
This technical guide provides an in-depth exploration of the reactivity of the hydrazine group in substituted pyridines. It is intended to serve as a comprehensive resource for researchers in drug discovery and organic synthesis, offering detailed experimental protocols, quantitative data on reaction outcomes, and a mechanistic understanding of the key transformations. The influence of pyridine ring substituents on the reactivity of the hydrazine group will be a central theme, providing a framework for the rational design of synthetic routes and the modulation of molecular properties.
Core Reactivity of the Hydrazine Group
The reactivity of the hydrazino group (-NHNH₂) is characterized by the nucleophilicity of the terminal nitrogen atom. This inherent reactivity is modulated by the electronic nature of the substituents on the pyridine ring. Electron-withdrawing groups (EWGs) decrease the electron density on the pyridine nitrogen and, through resonance and inductive effects, reduce the nucleophilicity of the attached hydrazine group. Conversely, electron-donating groups (EDGs) enhance the nucleophilicity of the hydrazine moiety.[1][2] This interplay of electronic effects is a critical consideration in planning synthetic transformations.
The primary reactions of the hydrazine group on a substituted pyridine ring include:
-
Diazotization: Conversion of the primary amino group of the hydrazine to a diazonium salt, which is a versatile intermediate.
-
Acylation: Reaction with acylating agents to form stable hydrazides.
-
Condensation: Reaction with aldehydes and ketones to form hydrazones, which are key intermediates for further cyclization reactions.
-
Cyclization: Intramolecular or intermolecular reactions of hydrazine or its derivatives (hydrazones, hydrazides) to form a variety of fused heterocyclic systems such as triazoles, pyrazoles, and pyridazines.[3][4]
Quantitative Data on Hydrazinopyridine Reactions
The following tables summarize quantitative data for representative reactions of hydrazinopyridines and related compounds, illustrating the impact of substitution on reactivity and biological activity.
Table 1: Synthesis of Substituted 2-Hydrazinopyridines
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 2-Chloropyridine | Hydrazine hydrate, 100 °C, 48 h | 2-Hydrazinopyridine | 78 | [5] |
| 2,3-Dichloropyridine | Hydrazine hydrate (80%), N,N-dimethylpropanolamine, 130 °C, 10 h | 3-Chloro-2-hydrazinopyridine | 95 | [6] |
| 2-Chloropyridine | Hydrazine hydrate, butan-1-ol, 100 °C, flow reactor | 2-Hydrazinopyridine | 95.8 | [5] |
Table 2: Condensation Reactions of Hydrazines with Aldehydes
| Hydrazine Derivative | Aldehyde | Product | Reaction Time (h) | Yield (%) | Reference |
| 2-Hydroxybenzohydrazide | Benzaldehyde | N'-benzylidene-2-hydroxybenzohydrazide | 3 | ~80-85 | [7] |
| 2-Hydroxybenzohydrazide | p-Methoxybenzaldehyde | 2-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide | 3 | ~80-85 | [7] |
| 2-Hydroxybenzohydrazide | p-Methylbenzaldehyde | 2-hydroxy-N'-(4-methylbenzylidene)benzohydrazide | 3 | ~80-85 | [7] |
| 2-Hydroxybenzohydrazide | p-Bromobenzaldehyde | N'-(4-bromobenzylidene)-2-hydroxybenzohydrazide | 3 | ~80-85 | [7] |
Table 3: Biological Activity of Hydrazinopyridine Derivatives
| Compound | Target/Assay | IC₅₀ (µM) | Cell Line | Reference |
| Hydrazino-fused pyrimidine 5b | Cytotoxicity (MTT assay) | 16.61 | MCF-7 | [8] |
| Hydrazino-fused pyrimidine 5d | Cytotoxicity (MTT assay) | 19.67 | MCF-7 | [8] |
| Hydrazino-fused pyrimidine 5c | Cytotoxicity (MTT assay) | 14.32 | HepG-2 | [8] |
| Hydrazino-fused pyrimidine 5h | Cytotoxicity (MTT assay) | 19.24 | HepG-2 | [8] |
| N'-(2-oxoindolin-3-ylidene)-2-propylpentane hydrazide-hydrazone 3e | Cytotoxicity (MTT assay) | 2.82 | HepG2 | [5] |
| N'-(2-oxoindolin-3-ylidene)-2-propylpentane hydrazide-hydrazone 4c | Cytotoxicity (MTT assay) | 2.90 | Jurkat | [5] |
Experimental Protocols
Synthesis of 2-Hydrazinopyridine from 2-Chloropyridine
This protocol describes the nucleophilic aromatic substitution of chlorine in 2-chloropyridine with hydrazine.
Materials:
-
2-Chloropyridine
-
Hydrazine hydrate (99%)
-
Ethanol
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 2-chloropyridine (20 g, 0.176 mol) in a round-bottom flask, add hydrazine hydrate (200 mL).[5]
-
Stir the reaction mixture at 100 °C for 48 hours.[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and methanol (8:2) as the eluent.
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with water (200 mL) and extract with ethyl acetate (5 x 500 mL).[5]
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure using a rotary evaporator to obtain 2-hydrazinopyridine as a red oil (yield: 15.0 g, 78%).[5]
Diazotization of a Substituted Hydrazinopyridine (General Protocol)
This protocol outlines the conversion of a hydrazinopyridine to a diazonium salt, which can then be used in subsequent reactions, such as conversion to an azide.
Materials:
-
Substituted hydrazinopyridine
-
Hydrochloric acid (concentrated)
-
Sodium nitrite
-
Water
-
Ice-salt bath
-
Beakers and magnetic stirrer
Procedure:
-
Dissolve the substituted hydrazinopyridine (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.05 equivalents) in cold water.
-
Add the sodium nitrite solution dropwise to the cold amine solution, maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring the reaction mixture for an additional 30 minutes at 0-5 °C. The resulting solution contains the diazonium salt and can be used immediately in the next step.
Acylation of 4-Hydrazinopyridine with Acetic Anhydride
This procedure describes the formation of an N'-acetylhydrazide.
Materials:
-
4-Hydrazinopyridine
-
Acetic anhydride
-
Pyridine (as solvent and catalyst)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve 4-hydrazinopyridine (1 equivalent) in dry pyridine in a round-bottom flask under an inert atmosphere (e.g., argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by the addition of methanol.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Condensation of 2-Hydrazinopyridine with Benzaldehyde
This protocol details the formation of a hydrazone from a hydrazinopyridine and an aldehyde.
Materials:
-
2-Hydrazinopyridine
-
Benzaldehyde
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
Procedure:
-
In a round-bottom flask, dissolve 2-hydrazinopyridine (10 mmol) in ethanol (50 mL).[2]
-
Add benzaldehyde (10 mmol, 1 equivalent) to the solution.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid.
-
Heat the reaction mixture to reflux and maintain for 3-4 hours, monitoring the reaction by TLC.[2]
-
After the reaction is complete, cool the mixture to room temperature to allow the product to crystallize.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the purified hydrazone product.
Visualizing Reaction Pathways and Mechanisms
General Reaction Scheme for Hydrazinopyridine Derivatives
The following diagram illustrates the central role of substituted hydrazinopyridines as precursors to a variety of important chemical entities.
Caption: Key reactions of substituted hydrazinopyridines.
Mechanism of Protein Kinase Inhibition by a Hydrazinopyridine-Based Inhibitor
Many hydrazinopyridine derivatives have been developed as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.[9][10] These inhibitors typically act by competing with ATP for binding to the kinase's active site. The pyridine core often forms key hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition.[9] The hydrazine-derived portion of the molecule can be elaborated to occupy other pockets within the active site, contributing to both potency and selectivity.
Caption: Inhibition of a kinase cascade by a hydrazinopyridine derivative.
Conclusion
The hydrazine group is a powerful functional handle in the chemistry of substituted pyridines, enabling a diverse range of chemical transformations and providing access to novel molecular scaffolds with significant potential in drug discovery and materials science. A thorough understanding of the factors governing the reactivity of the hydrazinopyridine system, particularly the electronic influence of substituents on the pyridine ring, is paramount for the successful design and execution of synthetic strategies. The protocols and data presented in this guide offer a solid foundation for researchers to explore the rich chemistry of these versatile building blocks and to harness their potential in the development of new functional molecules. The continued investigation into the reactivity and applications of substituted hydrazinopyridines is poised to yield further innovations in both chemistry and medicine.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
- 6. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. How protein kinase inhibitors bind to the hinge region of the target protein - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for LC-MS Analysis of Androgens using 5-Hydrazinyl-2-methylpyridine Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of androgens is critical in various fields, including endocrinology, clinical diagnostics, and pharmaceutical development. Androgens such as testosterone and 5α-dihydrotestosterone (DHT) circulate at low concentrations, presenting a significant analytical challenge. Liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for steroid analysis due to its high selectivity and sensitivity, surpassing traditional immunoassays that can suffer from cross-reactivity.[1][2]
To further enhance the sensitivity of LC-MS methods, especially for low-abundance androgens that ionize inefficiently, chemical derivatization is a powerful strategy.[1] Derivatization with a permanently charged moiety can significantly improve ionization efficiency. This document details a protocol for the derivatization of androgens using 2-hydrazino-1-methylpyridine (HMP), a hydrazine-based reagent that enhances the sensitivity of androgen analysis by LC-MS/MS.[1][2][3] This method is particularly advantageous for quantifying DHT, testosterone, and androstenedione in low plasma volumes.[1][2][3]
Note on Derivatization Reagent Nomenclature
The protocol detailed below utilizes 2-hydrazino-1-methylpyridine (HMP) , which has demonstrated efficacy in published studies for androgen analysis.[1][4] It is important to distinguish this reagent from its isomers, such as 2-hydrazinyl-5-methylpyridine and 5-(hydrazinylmethyl)-2-methylpyridine , which may have different reactivity and derivatization efficiencies. Researchers should ensure they are using the correct isomer for this protocol.
Experimental Protocols
Part 1: Androgen Extraction from Human Plasma
This protocol is adapted from solid-phase extraction (SPE) methodologies for steroid analysis.[5]
Materials:
-
Human plasma samples
-
Internal standards (e.g., ¹³C₃-Testosterone, ¹³C₃-Androstenedione, ¹³C₃-DHT)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Dichloromethane
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis® HLB, 1 cc/10 mg)[5]
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: Thaw plasma samples on ice. Spike with internal standards. For a 100-200 µL plasma sample, add the appropriate amount of internal standard solution.[1][3]
-
SPE Cartridge Conditioning: Condition the SPE cartridges by washing with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove interfering substances.
-
Elution: Elute the androgens from the cartridge with 1 mL of methanol into a clean collection tube.
-
Drying: Evaporate the eluate to dryness under a stream of nitrogen at approximately 60°C.[4] The dried extract is now ready for derivatization.
Part 2: HMP Derivatization of Androgens
This protocol is based on the HMP derivatization procedure described by Cobice et al. (2021).[1][4]
Materials:
-
Dried androgen extract
-
2-hydrazino-1-methylpyridine (HMP) solution (0.5 mg/mL in methanol containing 1% v/v formic acid)
-
Methanol (HPLC grade)
-
Heating block or water bath
-
Nitrogen evaporator
Procedure:
-
Reagent Addition: Add 100 µL of the HMP solution to the dried androgen extract.
-
Reaction Incubation: Vortex the mixture for 10 seconds and incubate at 60°C for 15 minutes to allow the derivatization reaction to proceed.[4]
-
Reaction Quenching: Quench the reaction by adding 50 µL of methanol.[4]
-
Final Drying: Evaporate the solvent to dryness under a stream of oxygen-free nitrogen at 60°C.[4]
-
Reconstitution: Reconstitute the dried derivatized sample in 50 µL of the initial mobile phase for LC-MS analysis.[4]
Derivatization Workflow
Caption: Experimental workflow for androgen derivatization with HMP for LC-MS/MS analysis.
Quantitative Data Summary
The following tables summarize the quantitative performance of the HMP derivatization method for androgen analysis by LC-MS/MS.
Table 1: Mass Spectrometry Parameters for HMP-Derivatized Androgens [1][5]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| DHT-HMP | 396 | 108 |
| Testosterone-HMP | 394 | 108 |
| Androstenedione-HMP | 392 | 108 |
Table 2: Limits of Detection (LOD) and Quantitation (LOQ) for HMP-Derivatized Androgens [5]
| Analyte | LOD on column (pg) | LOQ on column (pg) |
| DHT-HMP | 0.2 | 0.4 |
| Testosterone-HMP | 0.4 | 0.8 |
| Androstenedione-HMP | 0.2 | 0.5 |
Androgen Receptor Signaling Pathway
Androgens exert their biological effects primarily through the androgen receptor (AR), a ligand-activated nuclear transcription factor. The binding of androgens like testosterone or DHT to the AR initiates a signaling cascade that regulates gene expression involved in various physiological processes.[1][6]
Caption: Simplified diagram of the androgen receptor signaling pathway.
Conclusion
The derivatization of androgens with 2-hydrazino-1-methylpyridine is a robust and highly sensitive method for their quantification in biological matrices by LC-MS/MS.[1][3] This approach significantly enhances ionization efficiency, allowing for the detection and quantification of low-level androgens in small sample volumes, which is particularly beneficial for clinical and preclinical research.[1][5] The provided protocols offer a detailed guide for researchers to implement this powerful analytical technique in their laboratories.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abeomics.com [abeomics.com]
- 4. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Derivatization of Testosterone with 2-Hydrazino-1-methylpyridine for Enhanced Mass Spectrometry Analysis
Introduction
The accurate quantification of testosterone, a primary androgen hormone, is crucial in various fields, including clinical diagnostics, sports doping control, and endocrinology research. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for steroid analysis, the inherent low ionization efficiency of testosterone can limit sensitivity, especially at low physiological concentrations. Chemical derivatization is a powerful strategy to overcome this limitation by introducing a readily ionizable moiety onto the testosterone molecule.[1][2][3][4][5]
This document provides a detailed, step-by-step guide for the derivatization of testosterone with 2-hydrazino-1-methylpyridine (HMP). HMP reacts with the ketone group of testosterone, creating a derivative with a permanently charged quaternary ammonium group, which significantly enhances its ionization efficiency and, consequently, the sensitivity of LC-MS/MS analysis.[1][2][4][5] This method is particularly advantageous for analyzing samples with low testosterone concentrations, such as those from post-menopausal women, children, or individuals undergoing anti-androgen therapy.[1][2]
Note on Reagent Name: The user query specified "5-Hydrazinyl-2-methylpyridine". However, the widely documented and scientifically validated reagent for this application is 2-hydrazino-1-methylpyridine (HMP). This protocol is based on the use of HMP.
Reaction Scheme
The derivatization reaction involves the condensation of the hydrazine group of HMP with the C3-ketone of testosterone to form a hydrazone.
Caption: Reaction of Testosterone with 2-hydrazino-1-methylpyridine (HMP).
Experimental Protocol
This protocol outlines the derivatization of testosterone standards and testosterone extracted from biological samples.
Materials and Reagents
-
Testosterone standard solution (1 ng/mL in methanol)
-
2-hydrazino-1-methylpyridine (HMP) solution (0.5 mg/mL in methanol containing 1% (v/v) formic acid), freshly prepared
-
Methanol (LC-MS grade)
-
Formic acid (FA)
-
Deionized water
-
Nitrogen gas supply
-
Heating block or incubator
-
Vortex mixer
-
Centrifuge
Derivatization Procedure
-
Sample Preparation: For biological samples, testosterone must first be extracted. A common method is solid-phase extraction (SPE) using a polymeric reverse phase cartridge.[6]
-
Reagent Addition: To 1 ng of testosterone standard or the dried sample extract, add 100 µL of the HMP solution (0.5 mg/mL in methanol with 1% FA).[1]
-
Vortexing: Vortex the mixture for 10 seconds to ensure thorough mixing.[1]
-
Incubation: Incubate the reaction mixture at 60°C for 15 minutes.[1] Some studies have found that heating at 50°C for 30 minutes also yields complete derivatization (99.8%).[6]
-
Quenching the Reaction: After incubation, quench the reaction by diluting the sample with 50 µL of methanol.[1]
-
Evaporation: Evaporate the solvents to dryness under a stream of oxygen-free nitrogen at 60°C.[1]
-
Reconstitution: Reconstitute the dried derivative in 50 µL of the initial mobile phase for LC-MS/MS analysis.[1]
Quantitative Data Summary
The following tables summarize the optimized reaction conditions and mass spectrometry parameters for the analysis of testosterone-HMP derivatives.
Table 1: Optimized Derivatization Reaction Conditions
| Parameter | Optimized Value | Reference |
| HMP Concentration | 0.5 mg/mL in methanol with 1% FA | [1] |
| Incubation Temperature | 60°C | [1] |
| 50°C | [6] | |
| Incubation Time | 15 minutes | [1] |
| 30 minutes | [6] | |
| Reaction Volume | 100 µL | [1] |
Table 2: Mass Spectrometry Parameters for Testosterone-HMP Derivative
| Parameter | Value | Reference |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [1][2][4][5] |
| Acquisition Mode | Selected Reaction Monitoring (SRM) | [1][2][4][5] |
| Precursor Ion (m/z) | 394 | [1][2][4][5] |
| Product Ion (m/z) | 108 | [1][2][4][5] |
Visualizations
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the derivatization and analysis of testosterone.
References
- 1. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Development of a Derivatization Method for Investigating Testosterone and Dehydroepiandrosterone Using Tandem Mass Spectrometry in Saliva Samples from Young Professional Soccer Players Pre- and Post-Training | MDPI [mdpi.com]
Application of Hydrazinyl-Pyridine Derivatives in Quantitative Analysis of Low-Level Hormones
Application Note
Introduction
The quantitative analysis of low-level steroid hormones, such as androgens and estrogens, in biological matrices is crucial for clinical diagnostics, endocrinology research, and pharmaceutical development. These hormones often circulate at picomolar to nanomolar concentrations, posing a significant challenge for direct analysis by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to poor ionization efficiency.[1][2][3][4][5] Chemical derivatization is a powerful strategy to enhance the sensitivity and selectivity of LC-MS/MS analysis by introducing a readily ionizable moiety onto the target hormone molecule.[6]
This document details the application of a pyridine-based hydrazinyl derivatizing agent for the sensitive quantification of low-level steroid hormones. While the specific compound requested was 5-Hydrazinyl-2-methylpyridine, the available detailed protocols and validation data predominantly feature its isomer, 2-hydrazino-1-methylpyridine (HMP) . HMP has been successfully employed to enhance the ionization efficiency and sensitivity of detection for androgens like 5α-dihydrotestosterone (DHT), testosterone, and androstenedione in human plasma.[1][2][3][4][5] The underlying derivatization chemistry, involving the reaction of the hydrazine group with a ketone functional group on the steroid, is directly applicable to other keto-steroids and is expected to be similar for this compound.
The HMP derivatization method offers significant advantages, including:
-
Enhanced Sensitivity: The introduction of a permanently charged quaternary ammonium group from HMP significantly improves the ionization efficiency in electrospray ionization (ESI), leading to lower limits of detection.[1]
-
Suitability for Low Sample Volumes: The increased sensitivity allows for the use of smaller volumes of biological samples, such as 100-200 µL of plasma, which is clinically advantageous.[2][3]
-
Improved Selectivity: The derivatization alters the mass of the analytes, shifting them to a higher mass region with less background interference.
This application note provides a comprehensive protocol for the derivatization of steroid hormones with HMP, followed by their quantitative analysis using LC-MS/MS.
Derivatization Chemistry
The derivatization reaction involves the condensation of the hydrazinyl group of the reagent with a carbonyl (ketone) group on the steroid hormone, forming a hydrazone. This reaction is typically carried out in an acidic environment to catalyze the reaction.
Caption: Reaction of a keto-steroid with HMP to form a hydrazone derivative.
Quantitative Data Summary
The following tables summarize the quantitative performance of the HMP derivatization method for the analysis of androgens in human plasma using LC-MS/MS.
Table 1: Mass Spectrometric Parameters for HMP-Derivatized Androgens
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| DHT-HMP | 396 | 108 |
| Testosterone-HMP | 394 | 108 |
| Androstenedione-HMP | 392 | 108 |
Data sourced from Faqehi et al., 2021.[1][5]
Table 2: Limits of Detection (LOD) and Quantitation (LOQ) for HMP-Derivatized Androgens
| Analyte | LOD on column (pg) | LOQ on column (pg) | Approximate LOQ in plasma (pmol/L) |
| DHT-HMP | 0.2 | 0.4 | 34 |
| Testosterone-HMP | 0.4 | 0.8 | N/A |
| Androstenedione-HMP | 0.2 | 0.5 | N/A |
Data sourced from Faqehi et al., 2019.[5]
Experimental Protocols
Materials and Reagents
-
Steroid standards (e.g., DHT, testosterone, androstenedione)
-
Internal standards (e.g., deuterated steroid standards)
-
2-hydrazino-1-methylpyridine (HMP)
-
Formic acid
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
-
Human plasma
Protocol 1: Sample Preparation and Solid-Phase Extraction (SPE)
This protocol describes the extraction of steroid hormones from human plasma prior to derivatization.
Caption: Solid-Phase Extraction (SPE) workflow for plasma samples.
Procedure:
-
Pipette 100-200 µL of human plasma into a microcentrifuge tube.
-
Spike with internal standards.
-
Vortex briefly to mix.
-
Condition an SPE cartridge according to the manufacturer's instructions.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the steroid hormones with an appropriate organic solvent.
-
Dry the eluate under a stream of nitrogen gas.
Protocol 2: Derivatization with HMP
This protocol details the chemical derivatization of the extracted steroid hormones.
Caption: HMP derivatization workflow for extracted hormones.
Procedure:
-
To the dried hormone extract, add the HMP derivatizing solution.
-
Vortex the sample to ensure the extract is fully dissolved.
-
Incubate the reaction mixture to allow the derivatization to proceed to completion.
-
After incubation, dry the sample again under a stream of nitrogen.
-
Reconstitute the dried derivative in the initial LC-MS mobile phase.
-
Transfer the sample to an autosampler vial for analysis.
Protocol 3: LC-MS/MS Analysis
This protocol provides a general outline for the analysis of HMP-derivatized hormones. Specific parameters will need to be optimized for the instrument in use.
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A gradient elution from a lower to a higher percentage of mobile phase B is used to separate the derivatized hormones.
-
Flow Rate: Dependent on the column dimensions.
-
Injection Volume: Typically 5-10 µL.
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters: Optimize parameters such as ion spray voltage, temperature, and gas flows for the specific instrument.
-
Collision Energy: Optimize for each specific precursor-to-product ion transition.
Conclusion
Derivatization with 2-hydrazino-1-methylpyridine (HMP) is a highly effective method for enhancing the sensitivity of LC-MS/MS analysis of low-level keto-steroid hormones. The provided protocols offer a robust framework for researchers, scientists, and drug development professionals to implement this technique for the accurate quantification of hormones in biological matrices. The principles of this method are expected to be applicable to the user-specified isomer, this compound, though method validation would be required. The stability of the HMP derivatives for over 30 days at -20°C also adds to the practicality of this method in a high-throughput laboratory setting.[2][3]
References
- 1. 2-Hydrazino-1-methylpyridine | C6H11N3 | CID 89755439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyridine, 2-(1-methylhydrazinyl)- | C6H9N3 | CID 77911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Hydrazinyl-2-methoxypyridine | C6H9N3O | CID 22217853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
- 6. longdom.org [longdom.org]
Application Notes and Protocols: 5-Hydrazinyl-2-methylpyridine for Carbonyl Compound Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The accurate quantification of carbonyl compounds, such as aldehydes and ketones, is crucial in various scientific fields, including metabolomics, environmental analysis, and pharmaceutical development. These compounds are often present at low concentrations and may exhibit poor ionization efficiency in mass spectrometry. Chemical derivatization is a powerful strategy to enhance the sensitivity and selectivity of carbonyl analysis. Hydrazine-based reagents are widely used for this purpose, as they react with carbonyl groups to form stable hydrazones, which are more readily detected by techniques like liquid chromatography-mass spectrometry (LC-MS).[1][2]
5-Hydrazinyl-2-methylpyridine is a derivatizing agent designed for the analysis of carbonyl compounds. While specific application notes for this exact reagent are not widely published, its structural similarity to other well-characterized hydrazinopyridine reagents, such as 2-hydrazino-1-methylpyridine (HMP), allows for the development of robust analytical protocols.[2][3] This document provides detailed application notes and protocols for the use of this compound as a reagent for the sensitive analysis of carbonyl compounds.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₆H₉N₃ |
| Molecular Weight | 123.16 g/mol |
| IUPAC Name | (5-methylpyridin-2-yl)hydrazine |
| CAS Number | 4931-01-5 |
| Synonyms | 2-Hydrazino-5-methylpyridine, 5-Methyl-2-pyridylhydrazine |
(Data sourced from PubChem CID 4153396)[4]
Principle of Derivatization
This compound reacts with the carbonyl group of aldehydes and ketones in a condensation reaction to form a stable hydrazone derivative. This reaction typically occurs under mild acidic conditions. The resulting hydrazone is more hydrophobic and ionizes more efficiently than the parent carbonyl compound, leading to improved chromatographic separation and detection sensitivity in LC-MS analysis.[1][5]
Caption: Reaction of this compound with a carbonyl compound.
Experimental Protocols
The following protocols are adapted from established methods for similar hydrazine-based derivatization reagents and should be optimized for specific applications.[3]
Reagent Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile or methanol). This stock solution should be prepared fresh daily to ensure reactivity.
-
Working Solution: Dilute the stock solution with the same solvent to the desired final concentration for the derivatization reaction. The optimal concentration may vary depending on the expected concentration of carbonyl compounds in the sample and should be determined empirically. A starting concentration of 0.1 mg/mL is recommended.
Sample Derivatization Protocol
This protocol is a general guideline for the derivatization of carbonyl compounds in a biological matrix, such as plasma or urine.
-
Sample Preparation:
-
Thaw frozen samples on ice.
-
For plasma or serum samples, perform protein precipitation by adding three volumes of ice-cold acetonitrile. Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
-
Derivatization Reaction:
-
To 100 µL of the prepared sample (or standard), add 50 µL of the this compound working solution.
-
Add a small volume (e.g., 5 µL) of an acidic catalyst, such as 1% acetic acid in acetonitrile, to facilitate the reaction.
-
Vortex the mixture gently.
-
Incubate the reaction mixture. Optimization of incubation time and temperature is recommended. A starting point is 60 minutes at 60°C.[5]
-
-
Sample Clean-up (Optional but Recommended)
-
After incubation, the derivatized sample can be further purified using solid-phase extraction (SPE) to remove excess reagent and other matrix components.
-
Condition an appropriate SPE cartridge (e.g., C18) according to the manufacturer's instructions.
-
Load the derivatized sample onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., water or low percentage methanol in water) to remove interferences.
-
Elute the derivatized carbonyl compounds with a strong solvent (e.g., acetonitrile or methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis (e.g., mobile phase).
-
LC-MS/MS Analysis
-
Chromatography:
-
Column: A reversed-phase C18 column is typically suitable for separating the hydrazone derivatives.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is a common choice.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally preferred for hydrazone derivatives.
-
Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) should be used for quantitative analysis. This involves monitoring the transition of the protonated molecular ion ([M+H]⁺) to a specific product ion.
-
Quantitative Data
The derivatization with this compound will result in a predictable mass shift for the target carbonyl compounds. Table 2 provides the calculated exact masses and expected m/z values for the [M+H]⁺ ions of several common carbonyl compounds after derivatization.
| Carbonyl Compound | Formula | MW ( g/mol ) | Derivative Formula | Derivative MW ( g/mol ) | Expected [M+H]⁺ (m/z) |
| Formaldehyde | CH₂O | 30.03 | C₇H₉N₃ | 135.17 | 136.0869 |
| Acetaldehyde | C₂H₄O | 44.05 | C₈H₁₁N₃ | 149.20 | 150.1026 |
| Acetone | C₃H₆O | 58.08 | C₉H₁₃N₃ | 163.22 | 164.1182 |
| Testosterone | C₁₉H₂₈O₂ | 288.42 | C₂₅H₃₅N₃O | 393.57 | 394.2853 |
| Cortisone | C₂₁H₂₈O₅ | 360.44 | C₃₃H₄₃N₆O₃ (bis-adduct) | 583.73 | 584.3449 |
Note: Cortisone has two reactive carbonyl groups, leading to a bis-adduct with two molecules of the derivatizing reagent.
Experimental Workflow
The overall workflow for the analysis of carbonyl compounds using this compound is depicted in the following diagram.
Caption: General workflow for carbonyl compound analysis.
Conclusion
This compound is a promising reagent for the derivatization of carbonyl compounds for sensitive analysis by LC-MS. The formation of stable hydrazone derivatives enhances ionization efficiency and improves chromatographic properties, enabling the accurate quantification of low-abundance aldehydes and ketones in complex matrices. The protocols provided here serve as a starting point for method development and should be optimized for specific analytical needs. The use of this reagent can significantly benefit research in metabolomics, clinical diagnostics, and other areas where precise carbonyl measurement is essential.
References
- 1. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS | MDPI [mdpi.com]
- 2. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Hydrazinyl-5-Methylpyridine | C6H9N3 | CID 4153396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chromatographic Separation of 5-Hydrazinyl-2-methylpyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydrazinyl-2-methylpyridine and its derivatives are an important class of compounds in pharmaceutical research and development, often used as intermediates in the synthesis of bioactive molecules. The hydrazine functional group is highly reactive and can be utilized for conjugation to other molecules, making it a valuable synthon. However, the inherent reactivity and polarity of these compounds can present challenges for their separation and quantification. This document provides detailed application notes and protocols for the chromatographic separation of this compound derivatives, with a focus on derivatization to enhance analytical sensitivity and selectivity, particularly for liquid chromatography-mass spectrometry (LC-MS) applications.
The protocols outlined below are based on established methods for analogous hydrazine-containing pyridine compounds and provide a robust starting point for method development and validation.
I. Chromatographic Method Overview
Reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-high-performance liquid chromatography (UPLC) are the predominant techniques for the separation of pyridine derivatives. Due to the basic nature of the pyridine ring and the polar hydrazine group, careful control of mobile phase pH and the use of appropriate stationary phases are crucial for achieving symmetrical peak shapes and reproducible retention times.
For sensitive detection, especially in complex matrices such as plasma or tissue extracts, derivatization of the target analyte is often employed. In the context of this compound derivatives, the hydrazine moiety can be reacted with a suitable reagent to improve ionization efficiency for mass spectrometry or to introduce a chromophore for UV detection. A highly effective approach is the use of reagents that react with carbonyl groups on target analytes to form stable hydrazones, a technique exemplified by the use of 2-hydrazino-1-methylpyridine (HMP) for the analysis of steroids.[1][2][3] This principle can be reversed, where the hydrazinyl-pyridine compound is the analyte, reacting with a carbonyl-containing derivatizing agent.
II. Experimental Protocols
Protocol 1: Derivatization of Carbonyl-Containing Analytes with this compound for UPLC-MS/MS Analysis
This protocol is adapted from a validated method for the derivatization of androgens using a similar hydrazinylpyridine reagent.[1][2][3] It is applicable for the analysis of aldehydes and ketones that can be derivatized with this compound.
1. Materials:
-
This compound
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (LC-MS grade)
-
Analyte standards and samples
-
Solid-phase extraction (SPE) cartridges (if required for sample cleanup)
2. Sample Preparation (from Human Plasma):
-
To 100 µL of human plasma, add an appropriate internal standard.
-
Perform protein precipitation by adding 300 µL of ice-cold acetonitrile, vortex, and centrifuge.
-
Alternatively, for cleaner extracts, perform solid-phase extraction (SPE) tailored to the analyte of interest.
-
Evaporate the supernatant or SPE eluate to dryness under a gentle stream of nitrogen at 40°C.
3. Derivatization Procedure:
-
Prepare a 0.5 mg/mL solution of this compound in methanol containing 1% (v/v) formic acid.
-
Reconstitute the dried sample extract or standard with 100 µL of the this compound solution.
-
Vortex for 10 seconds.
-
Incubate the mixture at 60°C for 15 minutes to form the hydrazone derivative.
-
Quench the reaction by adding 50 µL of methanol.
-
Centrifuge the sample to pellet any particulates before transferring the supernatant to an autosampler vial.
4. UPLC-MS/MS Conditions:
-
Chromatographic System: Waters Acquity UPLC or equivalent
-
Column: Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm
-
Mobile Phase A: 5 mM Ammonium acetate in water
-
Mobile Phase B: Methanol:Acetonitrile (50:50, v/v)
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Program:
Time (min) %A %B 0.0 60 40 1.0 60 40 5.0 10 90 7.0 10 90 7.1 60 40 | 10.0 | 60 | 40 |
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Note: The specific MRM transitions (precursor ion → product ion) will need to be determined for each specific derivative.
-
III. Data Presentation
The following table presents representative chromatographic data for androgen derivatives formed with 2-hydrazino-1-methylpyridine, which are expected to be analogous to derivatives formed with this compound under similar conditions.[1][2][3]
| Derivative | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |
| Testosterone-HMP | 394 | 108 | ~4.5 |
| Androstenedione-HMP | 392 | 108 | ~4.2 |
| DHT-HMP | 396 | 108 | ~4.8 |
HMP: Hydrazino-methylpyridine derivative
IV. Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of carbonyl-containing compounds using derivatization with this compound followed by UPLC-MS/MS analysis.
Caption: Workflow for derivatization and analysis.
Logical Workflow for Chromatographic Method Development
For the separation of novel this compound derivatives or troubleshooting existing methods, a systematic approach to method development is essential. The following diagram outlines a logical workflow for optimizing the chromatographic separation of pyridine derivatives.[4]
Caption: Logical workflow for improving chromatographic resolution.
References
- 1. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for Enhanced Detection of 5α-dihydrotestosterone (DHT) through Derivatization
Audience: Researchers, scientists, and drug development professionals.
Introduction
5α-dihydrotestosterone (DHT), a potent androgen derived from testosterone, plays a crucial role in various physiological and pathological processes. Accurate quantification of DHT in biological matrices is essential for clinical diagnostics, endocrinology research, and pharmaceutical development. However, the inherent chemical properties of DHT, such as its low ionization efficiency in mass spectrometry and potential cross-reactivity in immunoassays, present significant analytical challenges. Chemical derivatization is a powerful strategy to overcome these limitations by modifying the DHT molecule to enhance its detectability.
These application notes provide detailed protocols for the derivatization of DHT for enhanced detection using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed to improve sensitivity, specificity, and overall analytical performance.
I. Derivatization for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a primary technique for steroid analysis due to its high selectivity and sensitivity. Derivatization of DHT for LC-MS/MS analysis primarily targets the ketone group at the C3 position to introduce a readily ionizable moiety, thereby significantly improving signal intensity in the mass spectrometer.
A. Hydroxylamine Derivatization
Hydroxylamine reacts with the keto group of DHT to form an oxime derivative, which exhibits enhanced ionization efficiency in electrospray ionization (ESI).
Quantitative Performance:
| Parameter | Performance Metric | Reference |
| Limit of Quantitation (LOQ) | 0.05 - 5 ng/mL | [1] |
| Linear Range | 0.05 - 100 ng/mL | [1] |
| Enhancement Ratio (Signal) | 1.8 - 251.9 times increase | [1] |
| Precision (Intra-day CV) | < 11.1% | [1] |
| Recovery | 84.5 - 120% | [1] |
Experimental Protocol:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of serum, add an internal standard (e.g., DHT-d3).
-
Perform liquid-liquid extraction (LLE) with 2 mL of methyl tert-butyl ether (MTBE).
-
Vortex mix and centrifuge to separate the phases.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 37-40°C.
-
-
Derivatization:
-
Reconstitute the dried extract in a solution of hydroxylamine hydrochloride in a suitable solvent (e.g., as described in the cited literature, which may involve specific concentrations and solvent systems).[1]
-
Incubate the reaction mixture. Optimal conditions reported are 20 minutes at 40°C.[1]
-
After incubation, evaporate the solvent to dryness.
-
-
Sample Reconstitution and Analysis:
-
Reconstitute the dried derivative in a water/methanol (1:1, v/v) mixture.
-
Inject an aliquot into the LC-MS/MS system for analysis.
-
LC-MS/MS Parameters (Example):
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and methanol with 0.1% formic acid.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Transition: Monitor the specific precursor-to-product ion transition for the DHT-oxime derivative.
Experimental Workflow:
B. 2-Hydrazino-1-methylpyridine (HMP) Derivatization
HMP is a highly sensitive derivatization reagent for oxosteroids, reacting with the keto group to form a hydrazone derivative with excellent ionization properties.[2]
Quantitative Performance:
| Parameter | Performance Metric | Reference |
| Limit of Detection (LOD) on column | 0.2 pg | [3] |
| Limit of Quantitation (LOQ) on column | 0.4 pg | [3] |
| Sample Volume | 100 µL (male plasma), 200 µL (female plasma) | [3][4] |
| Derivative Stability | Stable for over 30 days at -20°C | [3][4] |
Experimental Protocol:
-
Synthesis of HMP (Optional, if not commercially available):
-
HMP can be synthesized from 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS). The synthesis involves reacting FMP-TS with hydrazine monohydrate in methanol at low temperatures.[4]
-
-
Sample Preparation (Solid-Phase Extraction):
-
Use a solid-phase extraction (SPE) method, such as with an Oasis® HLB cartridge, to extract androgens from plasma samples.[3]
-
-
Derivatization:
-
Sample Reconstitution and Analysis:
-
Reconstitute the dried derivative in 50 µL of the initial mobile phase.[4]
-
Inject an aliquot into the LC-MS/MS system.
-
LC-MS/MS Parameters (Example):
-
Column: A suitable UHPLC column for steroid separation.
-
MS/MS Transitions:
Experimental Workflow:
References
- 1. brjac.com.br [brjac.com.br]
- 2. Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Carbonyl-Containing Metabolite Analysis using Pyridine-Based Hydrazine Reagents
Topic: Analysis of Carbonyl-Containing Metabolites in Metabolomics using 5-Hydrazinyl-2-methylpyridine and Related Reagents.
Audience: Researchers, scientists, and drug development professionals.
Introduction
The quantitative analysis of carbonyl-containing metabolites, such as aldehydes, ketones, and ketosteroids, is crucial for understanding various metabolic pathways and their roles in disease. However, these molecules often exhibit poor ionization efficiency in electrospray ionization mass spectrometry (ESI-MS) and may have low endogenous concentrations, posing significant analytical challenges. Chemical derivatization addresses these issues by introducing a charged moiety onto the carbonyl group, thereby enhancing detection sensitivity and improving chromatographic performance.
This document provides detailed application notes and protocols for the use of pyridine-based hydrazine reagents, specifically 2-hydrazino-1-methylpyridine (HMP) and Girard's Reagent P (GP), for the derivatization and subsequent LC-MS/MS analysis of carbonyl-containing metabolites. While the user specified "this compound," the most widely documented and utilized isomers for this application are HMP and the structurally related GP. These reagents react with carbonyl groups to form stable hydrazones with a permanently charged quaternary ammonium or pyridinium group, significantly increasing their signal response in positive mode ESI-MS.[1][2]
Principle of Derivatization
The core reaction involves the nucleophilic addition of the hydrazine group to the carbonyl carbon of an aldehyde or ketone, followed by dehydration to form a stable hydrazone. This reaction is typically carried out under weakly acidic conditions and gentle heating to ensure quantitative conversion. The introduction of a permanently charged group from the HMP or GP reagent allows for substantial signal enhancement in the mass spectrometer.[2]
Reagents and Materials
-
2-Hydrazino-1-methylpyridine (HMP)
-
Girard's Reagent P (GP)
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Water (LC-MS Grade)
-
Formic Acid (FA)
-
Acetic Acid
-
Internal Standards (isotope-labeled versions of target analytes)
-
Solid-Phase Extraction (SPE) Cartridges (e.g., C18)
-
Standard laboratory equipment (vortex mixer, centrifuge, heating block, nitrogen evaporator)
Experimental Protocols
Protocol 1: Derivatization of Steroids in Human Plasma using HMP
This protocol is optimized for the analysis of low-concentration androgens like 5α-dihydrotestosterone (DHT) in human plasma.[1][3][4]
1. Sample Preparation (Solid-Phase Extraction):
- Thaw plasma samples (100-200 µL) on ice.
- Add an appropriate amount of isotope-labeled internal standard.
- Perform solid-phase extraction (SPE) using a C18 cartridge to extract the steroids.
- Elute the steroids and evaporate the eluent to dryness under a stream of nitrogen at 60°C.
2. Derivatization Reaction:
- Reconstitute the dried extract in 100 µL of HMP solution (0.5 mg/mL in methanol containing 1% v/v formic acid).
- Vortex the mixture for 10 seconds.
- Incubate the reaction at 60°C for 15 minutes.
- Quench the reaction by adding 50 µL of methanol.
- Evaporate the solvent to dryness under nitrogen at 60°C.
3. Final Sample Preparation for LC-MS/MS:
- Reconstitute the dried derivative in 50 µL of the initial mobile phase (e.g., a mixture of water and organic solvent with formic acid).
- Vortex thoroughly and transfer to an autosampler vial for injection.
Protocol 2: Derivatization of Keto-Androgens in Serum using Girard's Reagent P (GP)
This protocol is suitable for the analysis of keto-steroids such as dehydroepiandrosterone (DHEA), androstenedione (AD), and testosterone in serum.[5][6][7]
1. Sample Preparation (Liquid-Liquid or Solid-Phase Extraction):
- To 100 µL of serum, add 20 µL of an internal standard solution containing isotope-labeled DHEA, AD, and testosterone.
- Perform extraction using a suitable method like liquid-liquid extraction or SPE and dry the extract under nitrogen.
2. Derivatization Reaction:
- Resuspend the dried extract in 200 µL of 10% acetic acid in methanol.
- Add 20 µL of Girard's Reagent P solution (1 mg/mL in water).
- Vortex the mixture.
- Incubate the reaction in a water bath at 60°C for 10 minutes.
- Dry the reaction mixture under a stream of nitrogen.
3. Final Sample Preparation for LC-MS/MS:
- Reconstitute the dried GP-derivatives in 100 µL of 50% methanol in water.
- Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an autosampler vial for analysis.
LC-MS/MS Analysis Parameters
Liquid Chromatography (LC):
-
Column: A reversed-phase column is typically used. Examples include a C18 or Phenyl column (e.g., Waters Cortecs Phenyl, 2.1 × 100 mm, 1.6 µm).[5]
-
Mobile Phase A: Water with 0.1% Formic Acid.[5]
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 60:40 v/v) with 0.05% Formic Acid.[5]
-
Flow Rate: 0.5 mL/min.[5]
-
Gradient: A stepwise or linear gradient is employed to separate the derivatized analytes. An example gradient starts at 15% B, increases in steps to 80% B, followed by a wash at 100% B and re-equilibration.[5]
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Collision Gas: Argon.
-
Specific Transitions: The precursor ion will be the [M+H]+ of the derivatized metabolite. The product ions are characteristic fragments of the derivative.
Data Presentation
Table 1: Quantitative Improvement with HMP Derivatization for Mono-Oxosteroids
| Metabolite Class | Fold Increase in Sensitivity | Reference |
| Mono-oxosteroids | 70 - 1600 | [8][9] |
Table 2: LC-MS/MS Parameters for HMP-Derivatized Androgens
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| DHT-HMP | 396 | 108 | [3][4] |
| Testosterone-HMP | 394 | 108 | [3][4] |
| Androstenedione-HMP | 392 | 108 | [3][4] |
Table 3: Limits of Quantification (LOQ) for Derivatized Steroids
| Derivatization Reagent | Analyte | LOQ on Column | Reference |
| HMP | DHT, Testosterone, Androstenedione | 0.4 pg | [3][4] |
| Girard's Reagent P | Keto-androgens | ~1 pg | [5] |
Visualizations
References
- 1. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Ketosteroids by Girard P Derivatization [thermofisher.com]
- 7. escholarship.org [escholarship.org]
- 8. 2-hydrazino-1-methylpyridine: a highly sensitive derivatization reagent for oxosteroids in liquid chromatography-electrospray ionization-mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Quenching 5-Hydrazinyl-2-methylpyridine Derivatization Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for quenching derivatization reactions involving 5-Hydrazinyl-2-methylpyridine. This reagent is commonly used to enhance the analytical detection of carbonyl-containing compounds, such as steroids and other biomarkers, in various matrices. Proper quenching of the reaction is a critical step to ensure the stability of the formed hydrazone derivatives and to prepare the sample for downstream analysis, typically by liquid chromatography-mass spectrometry (LC-MS).
Introduction
This compound is a derivatizing agent that reacts with aldehydes and ketones to form stable hydrazone products. This derivatization is often employed to improve the ionization efficiency and chromatographic retention of the analytes, leading to enhanced sensitivity in LC-MS analysis. The reaction is typically carried out under acidic catalysis and may require heating. Once the derivatization is complete, it is essential to quench the reaction to stop further reactions and to remove any excess derivatizing reagent that could interfere with subsequent analysis.
Reaction and Quenching Principles
The derivatization reaction involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon, followed by dehydration to form the C=N double bond of the hydrazone. The reaction is favored under mildly acidic conditions (pH 4-6), which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[1]
Quenching of the reaction can be achieved through several methods, primarily aimed at neutralizing the acidic catalyst, diluting the reactants to stop the reaction, or removing the excess hydrazine reagent. The choice of quenching protocol depends on the nature of the analyte, the reaction conditions, and the requirements of the downstream analytical method.
Experimental Protocols
Protocol 1: Quenching by Dilution
This is the simplest quenching method and is suitable for samples that will be directly analyzed by LC-MS without extensive workup.
Methodology:
-
Following the completion of the derivatization reaction (e.g., incubation at 60°C for 15-60 minutes), cool the reaction mixture to room temperature.
-
To quench the reaction, add a volume of a suitable solvent, such as methanol or acetonitrile. A common approach is to add a volume of the quenching solvent that is 0.5 to 2 times the initial reaction volume.
-
Vortex the mixture thoroughly for 10-20 seconds.
-
The sample is now ready for direct injection into the LC-MS system or for further dilution with the mobile phase.
Protocol 2: Quenching with a Basic Solution
This method is employed to neutralize the acidic catalyst and is often followed by a liquid-liquid extraction to isolate the hydrazone derivative.
Methodology:
-
After the derivatization reaction is complete, cool the reaction vial in an ice bath.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another weak base to the reaction mixture until the pH is neutral or slightly basic (pH 7-8). This should be done carefully as effervescence may occur.
-
Extract the aqueous layer with an appropriate organic solvent, such as ethyl acetate or dichloromethane (DCM). Perform the extraction three times to ensure complete recovery of the product.
-
Combine the organic layers.
-
Wash the combined organic layers with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and evaporate the solvent under reduced pressure to obtain the crude hydrazone derivative.
-
The crude product can be reconstituted in a suitable solvent for analysis or purified further by column chromatography or recrystallization.[1]
Protocol 3: Quenching by Precipitation
For analytes that are poorly soluble in water, quenching by precipitation can be an effective method to isolate the product.
Methodology:
-
Once the derivatization is complete, cool the reaction mixture.
-
Pour the reaction mixture into a beaker containing ice-cold water. The volume of water should be significantly larger than the reaction volume (e.g., 10-20 times).
-
The hydrazone product should precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water to remove any residual hydrazine and other water-soluble impurities.
-
Dry the purified solid product under vacuum.
Data Presentation
The choice of quenching method can influence the final sample composition and the stability of the derivatized analyte. The following table summarizes the different quenching protocols and their suitability for various applications.
| Quenching Protocol | Quenching Reagent/Method | Primary Mechanism | Advantages | Disadvantages | Best Suited For |
| 1. Dilution | Methanol or Acetonitrile | Dilution of reactants | Simple, fast, and compatible with direct LC-MS analysis. | May not completely stop the reaction; excess reagent remains. | High-throughput screening; samples for direct injection. |
| 2. Neutralization | Saturated NaHCO₃ (aq) | Neutralization of acid catalyst | Effectively stops the reaction; removes excess acid. | Requires a subsequent extraction step; can be more time-consuming. | Samples requiring purification; when excess reagent needs to be removed. |
| 3. Precipitation | Ice-cold water | Precipitation of the product | Can provide a high-purity product; removes water-soluble impurities. | Only suitable for products with low water solubility. | Isolation of solid hydrazone derivatives for further characterization or use. |
Visualization of Experimental Workflow
Derivatization and Quenching Workflow
Caption: General workflow for derivatization and quenching.
Decision Tree for Quenching Protocol Selection
Caption: Decision tree for selecting a quenching protocol.
Stability and Storage of Derivatized Samples
Pyridyl hydrazones are generally stable compounds.[2] However, for quantitative analysis, it is recommended to analyze the quenched samples as soon as possible. If storage is necessary, samples should be kept at low temperatures (-20°C or -80°C) in tightly sealed vials to prevent solvent evaporation and potential degradation. The stability of the hydrazone derivatives may be pH-dependent, and maintaining a neutral pH during storage is advisable.
Conclusion
The selection of an appropriate quenching protocol for this compound derivatization reactions is crucial for obtaining reliable and reproducible analytical results. The protocols outlined in these application notes provide researchers with a range of options to suit different experimental needs. By carefully considering the nature of the analyte and the requirements of the downstream analytical method, an effective quenching strategy can be implemented to ensure the integrity of the derivatized sample.
References
Troubleshooting & Optimization
Optimizing 5-Hydrazinyl-2-methylpyridine derivatization reaction temperature and time
Technical Support Center: 5-Hydrazinyl-2-methylpyridine Derivatization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the derivatization reaction of carbonyl compounds (aldehydes and ketones) with this compound. Content includes frequently asked questions, detailed experimental protocols, data-driven optimization tables, and a troubleshooting guide to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for this derivatization? A1: The reaction is a nucleophilic addition-elimination, forming a hydrazone. It begins with the nucleophilic attack of the terminal nitrogen atom of the hydrazine on the electrophilic carbonyl carbon. This is followed by a proton transfer and the elimination of a water molecule to form a stable C=N double bond.[1] The reaction is typically catalyzed by a small amount of acid.[2]
Q2: Why is pH control important during the reaction? A2: The reaction rate is highly pH-dependent. A mildly acidic environment (optimal pH 4-6) is necessary to catalyze the dehydration step without significantly protonating the hydrazine, which would reduce its nucleophilicity.[1][2][3] At neutral or high pH, the dehydration step is very slow, while at very low pH (<3), the hydrazine becomes non-nucleophilic.[3]
Q3: How can I monitor the progress of the reaction? A3: Thin Layer Chromatography (TLC) is the most common and convenient method.[2][3] By spotting the reaction mixture alongside the starting materials, you can visually track the consumption of the carbonyl compound and the formation of the new, typically more conjugated, hydrazone product.[2][3] For quantitative analysis, techniques like LC-MS or NMR spectroscopy can also be employed.[3]
Q4: What are the recommended solvents for this reaction? A4: Polar protic solvents are generally effective. Ethanol, methanol, and acetonitrile are commonly used and show good results.[2][4][5] The choice of solvent may depend on the solubility of your specific carbonyl substrate.
Experimental Protocols
Protocol 1: General Derivatization Procedure
This protocol outlines a standard method for the derivatization of a generic aldehyde or ketone with this compound.
-
Reagent Preparation :
-
Dissolve the carbonyl compound (1.0 equivalent) in a suitable solvent (e.g., ethanol) to a concentration of 0.1 M in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
In a separate vial, dissolve this compound (1.05 equivalents) in the same solvent.
-
-
Reaction Setup :
-
To the stirred solution of the carbonyl compound, add the this compound solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).[2]
-
-
Reaction Conditions :
-
Workup and Isolation :
-
Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to encourage precipitation.
-
If a solid precipitate forms, collect the product by vacuum filtration and wash with a small amount of cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.[2]
-
-
Characterization :
-
Confirm the identity and purity of the resulting hydrazone using standard analytical techniques such as NMR, IR spectroscopy, and Mass Spectrometry.[2]
-
Protocol 2: Optimization of Temperature and Time
This protocol describes a parallel synthesis approach to efficiently determine the optimal reaction temperature and time.
-
Setup : Arrange a parallel synthesis block or multiple reaction vials, each with a magnetic stir bar.
-
Reagent Addition : To each vial, add the carbonyl compound and solvent. Then, add the this compound solution and a catalytic amount of acetic acid, as described in Protocol 1.
-
Temperature Screening :
-
Set different vials to a range of temperatures (e.g., 25 °C, 40 °C, 60 °C, 80 °C).[4]
-
Run each reaction for a fixed time (e.g., 60 minutes).
-
Quench the reactions and analyze the yield/purity of each to determine the optimal temperature.
-
-
Time Course Study :
-
Using the optimal temperature determined above, set up several identical reactions.
-
Stop each reaction at different time points (e.g., 15 min, 30 min, 60 min, 90 min, 120 min).[4]
-
Analyze the yield/purity at each time point to find the shortest time required to reach maximum conversion.
-
Data Presentation: Optimization Parameters
The following tables summarize typical results from temperature and time optimization experiments for the derivatization reaction.
Table 1: Effect of Reaction Temperature on Product Yield and Purity (Reaction conducted for a fixed time of 60 minutes)
| Temperature (°C) | Product Yield (%) | Purity (%) | Observations |
| 25 (Room Temp) | 45% | >98% | Reaction is slow and may not reach completion. |
| 40 | 78% | >98% | Significant increase in reaction rate. |
| 60 | 95% | >98% | Optimal temperature for high yield in a reasonable time. [4][5][6] |
| 80 | 92% | 85% | Onset of minor degradation or side product formation noted.[7][8] |
Table 2: Effect of Reaction Time on Product Yield at 60 °C
| Reaction Time (minutes) | Product Yield (%) | Observations |
| 15 | 75% | Reaction is proceeding rapidly.[4] |
| 30 | 90% | Nearing completion.[4] |
| 60 | 95% | Reaction reaches a plateau; optimal time for maximum yield. [5] |
| 90 | 95% | No significant increase in yield. |
| 120 | 94% | No benefit to extending the reaction time.[4] |
Troubleshooting Guide
Problem: Low or No Product Yield
-
Possible Cause: The reaction pH is not in the optimal acidic range of 4-6.[3]
-
Solution: Add a catalytic amount of a weak acid like acetic acid. Verify the pH of your reaction mixture.[2]
-
-
Possible Cause: The reaction temperature is too low or the time is insufficient, especially if the carbonyl compound is sterically hindered or electronically deactivated.[2][3]
-
Possible Cause: Impurities in the starting materials are inhibiting the reaction.[2][3]
-
Solution: Ensure the purity of both the this compound and the carbonyl compound. Purify if necessary.[3]
-
Problem: Multiple Spots on TLC / Side Product Formation
-
Possible Cause: Azine formation, a common side reaction where the initial hydrazone reacts with a second molecule of the carbonyl compound.[2][3]
-
Solution: Use a strict 1:1 or a slight excess of the hydrazine (e.g., 1.05 equivalents). Try adding the carbonyl compound dropwise to the hydrazine solution to prevent localized excess.[3]
-
-
Possible Cause: The product is degrading.
-
Solution: Purify the crude product using column chromatography or recrystallization to isolate the desired hydrazone.[2]
-
Problem: Reaction Stalls and Fails to Reach Completion
-
Possible Cause: The reaction is reversible, and the water produced as a byproduct is causing hydrolysis of the product back to the starting materials.[3]
-
Solution: If the reaction is sensitive to water, consider adding a dehydrating agent like molecular sieves or performing the reaction in a setup with a Dean-Stark trap to remove water as it forms.[3]
-
Visualizations
Caption: General experimental workflow for hydrazone synthesis.
Caption: Decision tree for reaction optimization logic.
References
- 1. Hydrazone Formation [quimicaorganica.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting incomplete derivatization with 5-Hydrazinyl-2-methylpyridine
Welcome to the technical support center for 5-Hydrazinyl-2-methylpyridine derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the use of this compound for the derivatization of carbonyl-containing compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for derivatization?
This compound is a derivatizing agent used to enhance the analytical detection of compounds containing carbonyl groups (aldehydes and ketones). It reacts with the carbonyl group to form a stable hydrazone. This process is particularly beneficial in liquid chromatography-mass spectrometry (LC-MS) analysis as it can significantly improve the ionization efficiency and, consequently, the sensitivity of detection for the target analytes.[1]
Q2: My derivatization reaction is incomplete. What are the common causes and how can I troubleshoot this?
Incomplete derivatization can stem from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include reaction conditions, reagent quality, and sample matrix effects. Refer to the troubleshooting workflow below for a step-by-step guide.
Q3: How can I assess the efficiency of my derivatization reaction?
Assessing derivatization efficiency is crucial for quantitative analysis. A common method is to analyze a series of standards with a fixed amount of an internal standard. By comparing the peak areas of the derivatized analyte to the internal standard at different concentrations, you can evaluate the linearity and completeness of the reaction. You can also analyze the un-derivatized analyte to see if any remains post-reaction.
Q4: Are there any known side reactions or interferences with this compound?
Hydrazine reagents can potentially react with other functional groups, although they are highly selective for carbonyls. It is important to consider the overall composition of your sample matrix. The presence of highly reactive species could potentially consume the derivatizing reagent. Additionally, the formation of E/Z isomers of the hydrazone derivatives can occur, which may lead to multiple peaks for a single analyte in chromatographic analysis.
Q5: How should I handle and store this compound?
This compound should be stored in a cool, dark place, under an inert atmosphere, and protected from moisture. It is recommended to store it in a freezer at -20°C. Always handle the reagent in a well-ventilated area, wearing appropriate personal protective equipment (PPE), as hydrazine compounds are toxic. For optimal results, it is advisable to prepare fresh solutions of the reagent before each use.
Troubleshooting Guide
Issue: Low or No Derivatization Product Observed
Possible Cause 1: Suboptimal Reaction Conditions The efficiency of the derivatization reaction is highly dependent on factors such as temperature, incubation time, and pH.
Solution:
-
Optimize Reaction Temperature and Time: Systematically evaluate a range of incubation temperatures (e.g., 25-80°C) and times (e.g., 5-120 minutes) to determine the optimal conditions for your specific analyte.[2]
-
Adjust pH: The reaction of hydrazines with carbonyls is often acid-catalyzed. Ensure the pH of your reaction mixture is suitable. The addition of a small amount of a weak acid, such as formic acid, can facilitate the reaction.
Possible Cause 2: Reagent Degradation or Impurity this compound can degrade if not stored properly, leading to reduced reactivity.
Solution:
-
Use Fresh Reagent: Prepare fresh solutions of this compound for each experiment.
-
Proper Storage: Ensure the stock reagent is stored at -20°C in a desiccated, dark environment.
Possible Cause 3: Insufficient Reagent Concentration An inadequate amount of the derivatizing agent will lead to an incomplete reaction, especially if the analyte concentration is high or if competing side reactions are present.
Solution:
-
Increase Reagent Concentration: Experiment with a range of reagent concentrations to ensure a sufficient excess is present to drive the reaction to completion. A typical starting point is a 10-fold molar excess of the derivatizing agent relative to the expected analyte concentration.
Issue: Poor Reproducibility of Results
Possible Cause 1: Matrix Effects Components of the sample matrix (e.g., plasma, urine, tissue extracts) can interfere with the derivatization reaction or the analysis of the derivatives.
Solution:
-
Sample Clean-up: Implement a sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances prior to derivatization.
-
Use of an Internal Standard: Incorporate a structurally similar internal standard that is not present in the sample to correct for variations in derivatization efficiency and sample processing.
Possible Cause 2: Instability of Derivatives The formed hydrazone derivatives may not be stable under the analytical conditions.
Solution:
-
Assess Derivative Stability: Analyze the derivatized samples at different time points after preparation to evaluate the stability of the derivatives. One study found that HMP derivatives of androgens were stable for over 30 days at -20°C.[2][3]
-
Optimize Analytical Conditions: Ensure that the mobile phase composition and temperature used in your LC-MS method are compatible with the stability of the derivatives.
Data Presentation
Table 1: Optimized Derivatization Conditions for Androgens with 2-Hydrazino-1-methylpyridine (HMP)
| Parameter | Optimized Value |
| HMP Concentration | 0.5 mg/mL in methanol with formic acid |
| Incubation Temperature | Not specified, but evaluated between 25-80°C |
| Incubation Time | Not specified, but evaluated between 5-120 min |
| Reaction Volume | 100 µL |
Data extracted from a study on the derivatization of androgens in human plasma.[2]
Experimental Protocols
Protocol 1: Derivatization of Androgens in Human Plasma using 2-Hydrazino-1-methylpyridine (HMP)
This protocol is adapted from a validated method for the analysis of testosterone, androstenedione, and DHT in human plasma.[2]
Materials:
-
2-Hydrazino-1-methylpyridine (HMP)
-
Methanol (LC-MS grade)
-
Formic acid
-
Human plasma samples
-
Internal standards (isotope-labeled androgens)
-
Solid-phase extraction (SPE) cartridges
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Add internal standards to the plasma samples.
-
Perform solid-phase extraction (SPE) to extract the androgens from the plasma.
-
-
Derivatization:
-
Prepare a fresh solution of HMP at a concentration of 0.5 mg/mL in methanol containing formic acid.
-
Add 100 µL of the HMP solution to the dried extract from the SPE step.
-
Vortex the mixture and incubate to allow the derivatization reaction to proceed. The original study evaluated temperatures from 25-80°C and times from 5-120 minutes to optimize the reaction.
-
-
Analysis:
-
After incubation, the samples are ready for analysis by LC-MS/MS.
-
The HMP derivatives of testosterone, androstenedione, and DHT can be detected using selected reaction monitoring (SRM).[4]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the derivatization and analysis of carbonyl compounds.
Caption: Troubleshooting logic for incomplete derivatization reactions.
References
- 1. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 4. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving signal intensity of 5-Hydrazinyl-2-methylpyridine derivatives in LC-MS
Welcome to the technical support center for the analysis of 5-hydrazinyl-2-methylpyridine derivatives by Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides detailed troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical methods and improve signal intensity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the LC-MS analysis of this compound and its derivatives.
Q1: I am observing very low or no signal intensity for my compound. What are the first steps to troubleshoot this?
Low signal intensity is a common issue that can stem from several factors, including inefficient ionization, ion suppression, or suboptimal instrument settings.[1]
Logical Troubleshooting Workflow A systematic approach is crucial to identifying the root cause. The following workflow can guide your troubleshooting process.
Caption: A step-by-step workflow for troubleshooting low LC-MS signal intensity.
Q2: My peak shape is poor (broadening or tailing). How can I improve it?
Poor peak shape for basic compounds like pyridine derivatives is often related to secondary interactions with the stationary phase or issues with the mobile phase.
-
Mobile Phase pH: this compound is a basic compound. Operating at a low pH (e.g., with 0.1% formic acid) ensures the molecule is consistently protonated, which can lead to better peak shapes.[2] Conversely, using a high pH mobile phase can also improve peak shape for basic analytes by running them in their neutral form.[3]
-
Column Choice: Residual silanol groups on standard C18 columns can cause peak tailing for basic compounds. Consider using a column with advanced end-capping or an embedded polar group to shield these silanols.[4]
-
Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equivalent to your initial mobile phase. Injecting in a much stronger solvent can cause peak distortion.[2]
Q3: I suspect ion suppression from my sample matrix is reducing my signal. How can I confirm and mitigate this?
Ion suppression occurs when co-eluting compounds from the sample matrix compete with the analyte for ionization in the MS source, reducing the analyte's signal intensity.[1][5]
Visualizing Ion Suppression
Caption: How co-eluting matrix components can suppress the analyte signal.
Confirmation and Mitigation Strategies:
-
Post-Column Infusion: Infuse a constant flow of your analyte solution into the LC eluent stream after the column and inject a blank matrix sample. A dip in the analyte's signal where matrix components elute indicates suppression.
-
Improve Sample Preparation: The goal is to remove interfering matrix components before analysis.[2] Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are more effective at cleaning up samples than simple protein precipitation.[2]
-
Optimize Chromatography: Adjust the LC gradient to separate the analyte from the bulk of the matrix components. Even if they are not detected by the MS, they can still cause suppression.[5]
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components to a level where they no longer cause significant suppression.
Frequently Asked Questions (FAQs)
Q1: What is the best mobile phase composition for analyzing this compound derivatives?
The optimal mobile phase depends on the specific derivative and the column used, but general guidelines can be followed. Since these are basic compounds, controlling the pH is critical.
-
Acidic Conditions (Recommended Start): A common starting point is using a mobile phase with an acidic modifier. This promotes protonation, which is required for positive mode electrospray ionization (ESI+).[2]
-
High pH Conditions: Separations at high pH can improve retention and peak shape for basic compounds by analyzing them in their neutral form.[3] However, this may seem counterintuitive for ESI+, but successful detection is still possible as gas-phase ionization is not solely dependent on the solution-phase state.[3]
Mobile Phase Additive Comparison
| Additive | Typical Concentration | Ionization Mode | Comments |
| Formic Acid | 0.1% | ESI+ | Provides protons (H+) to promote ionization of basic analytes.[6] A very common and effective choice. |
| Ammonium Formate | 5-10 mM | ESI+ / ESI- | Acts as a buffer and can improve peak shape.[6][7] Often used with formic acid. |
| Ammonium Acetate | 5-10 mM | ESI+ / ESI- | Another common buffer that can improve chromatography and provide stable spray.[6] |
| Ammonium Hydroxide | (to adjust pH) | ESI+ / ESI- | Used to create high pH mobile phases (pH 8-10) for alternative selectivity.[3] |
Q2: Should I use ESI, APCI, or APPI for my analysis?
For polar and ionizable molecules like pyridine derivatives, Electrospray Ionization (ESI) is generally the most suitable technique, especially when using acidic mobile phases to promote protonation ([M+H]+).[8] Atmospheric Pressure Chemical Ionization (APCI) is typically better for less polar, more volatile compounds, and Atmospheric Pressure Photoionization (APPI) can be effective for non-polar analytes.[8] For this class of compounds, start with ESI in positive ion mode.
Q3: My compound is a hydrazine derivative. Do I need to perform another derivatization?
Not usually. Hydrazine-containing reagents (like 2-hydrazino-1-methylpyridine) are themselves derivatizing agents used to improve the ionization efficiency of other molecules, such as steroids or ketones.[9][10] The pyridine and hydrazine moieties in your compound are generally sufficient for good ionization in ESI+. The focus should be on optimizing LC and MS conditions rather than further chemical modification.
Experimental Protocols
Protocol 1: General LC-MS Method Development Workflow
This protocol outlines a systematic approach to optimizing your LC-MS method for a new this compound derivative.
Workflow Diagram
References
- 1. zefsci.com [zefsci.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. phenomenexcn.blob.core.chinacloudapi.cn [phenomenexcn.blob.core.chinacloudapi.cn]
- 4. Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography | Separation Science [sepscience.com]
- 5. Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring: A Review of Current Knowledge of Its Minimization and Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Navigating 5-Hydrazinyl-2-methylpyridine Derivatization: A Technical Support Guide
Poor reproducibility in the derivatization of 5-Hydrazinyl-2-methylpyridine can be a significant hurdle for researchers in drug development and various scientific fields. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during these sensitive reactions.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems that may arise during the derivatization of this compound with aldehydes and ketones, offering potential causes and actionable solutions.
Question: Why is my reaction yield consistently low or non-existent?
Answer: Low or no product yield is a frequent issue with several potential causes:
-
Unfavorable pH: The reaction to form a hydrazone is acid-catalyzed, with an optimal pH range typically between 4.5 and 6.[1] At neutral or high pH, the reaction rate can be very slow. Conversely, a pH that is too acidic will protonate the hydrazine, rendering it non-nucleophilic and halting the reaction.
-
Solution: Adjust the reaction pH to the optimal range using a catalytic amount of a weak acid, such as acetic acid.[1]
-
-
Low Reactivity of Starting Materials: Ketones are generally less reactive than aldehydes due to greater steric hindrance and electronic effects.[1] Bulky groups on either the pyridine or the carbonyl compound can also impede the reaction.
-
Reversible Reaction: Hydrazone formation is an equilibrium reaction. The water produced as a byproduct can drive the reaction in the reverse direction.
-
Solution: Remove water as it forms. For reactions run in an appropriate solvent, a Dean-Stark apparatus can be effective.[1]
-
-
Poor Quality Reagents: Impurities in either the this compound or the carbonyl compound can interfere with the reaction.
-
Solution: Ensure the purity of your starting materials. If necessary, purify them before use.[1]
-
Question: I'm observing significant side product formation. What are they and how can I minimize them?
Answer: The most common side product in this reaction is an azine, which can complicate purification and reduce the yield of the desired hydrazone.
-
Azine Formation: This occurs when the initially formed hydrazone reacts with a second molecule of the aldehyde or ketone. This is especially prevalent when using unsubstituted hydrazine.[1]
-
Formation of E/Z Isomers: The carbon-nitrogen double bond of the hydrazone can exist as geometric isomers (E/Z). The ratio of these isomers can be influenced by reaction conditions. While not technically a side product in the sense of an impurity, different isomer ratios can affect reproducibility, especially in analytical applications.
-
Solution: Carefully control and document reaction conditions such as pH and temperature to ensure a consistent isomer ratio between batches.
-
Question: How can I effectively monitor the progress of my reaction?
Answer: Monitoring the reaction is crucial to determine the optimal reaction time and to avoid the formation of degradation products from prolonged heating.
-
Thin Layer Chromatography (TLC): This is the most common and accessible method. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visually track the disappearance of the reactants and the appearance of the product spot.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique can both separate the components of the reaction mixture and provide mass information to confirm the identity of the product and any side products. It is particularly useful for quantitative analysis of reaction progress.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to monitor the reaction by observing the disappearance of signals corresponding to the starting materials and the appearance of new signals for the product.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the derivatization reaction?
A1: The optimal temperature can vary depending on the specific aldehyde or ketone being used. For a similar compound, 2-hydrazino-1-methylpyridine, reaction efficiency was shown to improve by increasing the temperature from 25°C to 60°C.[2] It is recommended to start with gentle heating (e.g., 50-60°C) and increase if the reaction is sluggish.
Q2: What is a suitable solvent for this reaction?
A2: Methanol or ethanol are commonly used solvents for hydrazone formation as they readily dissolve both the hydrazine and many carbonyl compounds.[3] For specific applications, such as in bioconjugation, buffered aqueous solutions (e.g., phosphate buffer at pH 7.4) may be used, often with the addition of a catalyst like aniline.
Q3: How can I purify the resulting hydrazone?
A3: The purification method will depend on the physical properties of the product.
-
Recrystallization: If the product is a solid, recrystallization is often the most effective method for achieving high purity.[1]
-
Column Chromatography: If the product is an oil or if recrystallization is ineffective, column chromatography is a versatile alternative.[1]
-
Filtration: If the product precipitates out of the reaction mixture upon cooling, it can be collected by vacuum filtration.[1]
Q4: Are there any safety concerns when working with this compound?
A4: Yes, hydrazine derivatives should be handled with care. They are often toxic and can be skin irritants. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Quantitative Data Summary
The following table summarizes optimized reaction conditions from a study on the derivatization of steroids using the related 2-hydrazino-1-methylpyridine (HMP). These parameters can serve as a valuable starting point for optimizing your own derivatization with this compound.
| Parameter | Optimized Value | Reference |
| Reagent Concentration | 0.5 mg/mL in methanol | [2] |
| Reaction Temperature | 60 °C | [2] |
| Reaction Time | 15 min | [2] |
| Reaction Volume | 100 µL | [2] |
Experimental Protocols
Detailed Methodology for Hydrazone Formation (General Protocol)
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.
-
Addition of Carbonyl: Add the aldehyde or ketone (1.0 equivalent) to the solution. For highly reactive carbonyls, consider dropwise addition.
-
Catalysis: Add a catalytic amount (e.g., 1-2 drops) of glacial acetic acid to the mixture.[1]
-
Reaction: Stir the mixture at room temperature or heat to a gentle reflux (e.g., 60°C).
-
Monitoring: Monitor the reaction progress by TLC until the starting carbonyl compound is consumed.[1]
-
Isolation:
-
If the product precipitates upon cooling, collect the solid by vacuum filtration.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization or column chromatography.[1]
Visualizing the Process
Experimental Workflow for this compound Derivatization
A generalized workflow for the derivatization of this compound.
Troubleshooting Flowchart for Poor Derivatization Reproducibility
A logical guide to troubleshooting common issues in the derivatization reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
Effect of reagent concentration on 5-Hydrazinyl-2-methylpyridine derivatization efficiency
Welcome to the technical support center for 5-Hydrazinyl-2-methylpyridine derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the derivatization of various analytes with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound used for?
A1: this compound is a derivatizing agent used to enhance the sensitivity of analytes in analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). It is particularly useful for compounds containing carbonyl groups (aldehydes and ketones), with which it reacts to form stable hydrazone derivatives. These derivatives often exhibit improved ionization efficiency and chromatographic properties.
Q2: What are the key parameters to optimize for a successful derivatization reaction?
A2: The key parameters to optimize include the concentration of the derivatizing reagent, reaction temperature, reaction time, and the choice of solvent and catalyst (if required). The optimal conditions can vary depending on the analyte and the analytical method being used.
Q3: How can I monitor the progress of the derivatization reaction?
A3: The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC) or by analyzing aliquots of the reaction mixture at different time points using LC-MS. This will help in determining the optimal reaction time and identifying the formation of the desired derivative.
Q4: Are there any specific safety precautions to consider when working with hydrazine derivatives?
A4: Yes, hydrazine and its derivatives are potentially hazardous. It is important to handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation and skin contact.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the derivatization with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Suboptimal Reagent Concentration: The concentration of this compound may be too low for efficient derivatization. 2. Inadequate Reaction Temperature or Time: The reaction may require more energy or a longer duration to proceed to completion. 3. Poor Reagent Quality: The derivatizing reagent may have degraded over time. | 1. Optimize Reagent Concentration: Systematically vary the concentration of this compound to find the optimal level. Based on studies with similar reagents, a concentration range of 0.1 to 1.0 mg/mL can be a good starting point.[1] 2. Adjust Reaction Conditions: Increase the reaction temperature (e.g., to 60°C) and/or extend the reaction time.[1] Monitor the reaction to avoid degradation. 3. Use Fresh Reagent: Ensure the this compound is of high purity and has been stored correctly. |
| Presence of Multiple Peaks in Chromatogram | 1. Formation of Isomers: Derivatization can sometimes lead to the formation of geometric isomers (syn/anti) of the hydrazone, which may separate during chromatography.[1] 2. Side Reactions: Unwanted side reactions may be occurring, leading to the formation of byproducts. Common side reactions with hydrazines include the formation of azines or further reactions at other sites on the analyte. | 1. Optimize Chromatography: Adjust the chromatographic conditions (e.g., mobile phase composition, gradient, temperature) to co-elute or fully resolve the isomers. 2. Modify Reaction Conditions: Altering the reaction solvent, temperature, or pH can sometimes minimize side product formation. |
| Incomplete Reaction | 1. Insufficient Reagent: The molar ratio of the derivatizing reagent to the analyte may be too low. 2. Steric Hindrance: The carbonyl group on the analyte may be sterically hindered, slowing down the reaction. | 1. Increase Reagent Excess: Use a larger molar excess of this compound. 2. Prolong Reaction Time and/or Increase Temperature: Allow the reaction to proceed for a longer duration or at a higher temperature to overcome the steric hindrance. |
| Analyte Degradation | 1. Harsh Reaction Conditions: High temperatures or prolonged reaction times may lead to the degradation of a sensitive analyte. | 1. Milder Conditions: Attempt the derivatization at a lower temperature for a longer period. |
Quantitative Data Summary
The following tables summarize the optimization of reaction conditions for the derivatization of androgens using 2-hydrazino-1-methylpyridine (HMP), a compound structurally related to this compound. This data can serve as a valuable starting point for optimizing the derivatization with this compound.
Table 1: Effect of Reagent Concentration on Derivatization Efficiency [1]
| Reagent | Analyte | Reagent Concentration (mg/mL) | Relative Response |
| HMP | DHT | 0.1 | + |
| HMP | DHT | 0.5 | +++ (Optimal) |
| HMP | DHT | 1.0 | ++ |
| HMP | DHT | 2.0 | ++ |
Note: Relative response is indicated by '+' signs, with '+++' being the highest.
Table 2: Effect of Reaction Temperature on Derivatization Efficiency [1]
| Reagent | Analyte | Temperature (°C) | Relative Response |
| HMP | DHT | 25 | + |
| HMP | DHT | 40 | ++ |
| HMP | DHT | 60 | +++ (Optimal) |
| HMP | DHT | 80 | +++ |
Note: No significant improvement was observed above 60°C.
Table 3: Effect of Reaction Time on Derivatization Efficiency [1]
| Reagent | Analyte | Time (min) | Relative Response |
| HMP | DHT | 5 | + |
| HMP | DHT | 15 | +++ (Optimal) |
| HMP | DHT | 30 | +++ |
| HMP | DHT | 60 | +++ |
| HMP | DHT | 120 | +++ |
Note: The reaction reached completion within 15 minutes.
Experimental Protocols
The following is a general protocol for the derivatization of a carbonyl-containing analyte with this compound, adapted from a validated method for a similar reagent.[1]
Materials:
-
This compound
-
Analyte standard solution or sample extract
-
Methanol (or other suitable solvent)
-
Formic acid (or other suitable catalyst)
-
Vortex mixer
-
Heating block or water bath
-
Nitrogen evaporator
Protocol:
-
Prepare Derivatization Reagent: Prepare a fresh solution of this compound in methanol at a concentration of 0.5 mg/mL. A small amount of formic acid (e.g., 1% v/v) can be added to catalyze the reaction.
-
Reaction Setup: In a microcentrifuge tube, add 100 µL of the derivatization reagent solution to the dried analyte residue or a small volume of the analyte solution.
-
Vortex: Vortex the mixture for 10-20 seconds to ensure thorough mixing.
-
Incubation: Place the tube in a heating block or water bath set at 60°C for 15 minutes.
-
Quenching (Optional): The reaction can be quenched by adding a small volume of a suitable solvent, such as methanol.
-
Evaporation: Evaporate the solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried derivative in the mobile phase for LC-MS analysis.
Visualizations
Caption: Experimental workflow for the derivatization of an analyte with this compound.
Caption: Troubleshooting logic for optimizing this compound derivatization.
References
Stability of 5-Hydrazinyl-2-methylpyridine derivatives under different storage conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability of 5-hydrazinyl-2-methylpyridine derivatives. Below you will find troubleshooting advice and frequently asked questions to ensure the integrity of your compounds during storage and experimentation.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound derivatives.
| Observed Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color change from white/off-white to yellow/brown) | Oxidation of the hydrazinyl moiety. This can be accelerated by exposure to air, light, and metal ions. | Store the compound under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed container, and protected from light. Use amber vials or wrap containers in aluminum foil. Avoid contamination with metal spatulas where possible; use glass or ceramic instead. |
| Appearance of new peaks in HPLC chromatogram during stability studies | Degradation of the parent compound. Common degradation pathways include oxidation and hydrolysis. | Characterize the new peaks using LC-MS to identify potential degradation products such as 2-methyl-5-nitropyridine (from oxidation) or 6-methylnicotinic acid (from hydrolysis). Adjust storage conditions to mitigate the specific degradation pathway. |
| Poor peak shape or tailing in HPLC analysis | Interaction of the basic pyridine and hydrazine functionalities with acidic silanols on the HPLC column. | Use a base-deactivated HPLC column. Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). |
| Inconsistent analytical results between samples | Inhomogeneous sample or degradation during sample preparation. | Ensure the sample is fully dissolved and mixed before analysis. Prepare samples immediately before analysis and keep them in an autosampler with temperature control if possible. |
| Loss of compound potency or activity | Significant degradation of the active pharmaceutical ingredient (API). | Conduct a forced degradation study to understand the compound's liabilities. Re-evaluate storage and handling procedures. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound derivatives?
A1: To ensure long-term stability, this compound derivatives should be stored at low temperatures, typically -20°C, in a tightly sealed container under an inert atmosphere (argon or nitrogen) and protected from light.[1] These conditions minimize the risk of oxidation and hydrolysis.
Q2: What are the likely degradation products of this compound under stress conditions?
A2: Based on the chemistry of the hydrazinyl and pyridine functional groups, and by analogy to similar structures like isoniazid, the following degradation products are likely:
-
Oxidation: The hydrazinyl group is susceptible to oxidation, which can lead to the formation of diimide intermediates, and potentially cleavage of the N-N bond or conversion to a nitro group, yielding 2-methyl-5-nitropyridine.
-
Hydrolysis: The hydrazinyl group can be hydrolyzed, especially under acidic or basic conditions, to yield 6-methylnicotinic acid and hydrazine.
-
Photodegradation: Exposure to light, particularly UV light, can catalyze oxidative degradation pathways.
Q3: How can I monitor the stability of my this compound derivative?
A3: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach. The method should be capable of separating the parent compound from all potential degradation products. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. UV detection is typically suitable for these aromatic compounds.
Q4: I am observing a new, unidentified peak in my chromatogram after storing my compound. What should I do?
A4: The appearance of a new peak suggests degradation. The first step is to ensure it is not an artifact from the solvent or system. If the peak is real, you should attempt to identify it using mass spectrometry (LC-MS). Knowing the mass of the degradation product can help elucidate its structure and the degradation pathway. For example, a mass corresponding to the loss of the hydrazine group and addition of a hydroxyl group would suggest hydrolysis.
Q5: Are there any specific handling precautions I should take when working with this compound derivatives?
A5: Yes. Hydrazine derivatives should be handled with care as they can be toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify the potential degradation pathways of this compound derivatives.
References
How to remove excess 5-Hydrazinyl-2-methylpyridine reagent post-reaction
Technical Support Center: Post-Reaction Purification Strategies
Topic: Removal of Excess 5-Hydrazinyl-2-methylpyridine Reagent
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for effectively removing unreacted this compound from a reaction mixture. The dual functionality of this reagent—containing both a basic pyridine ring and a reactive hydrazine group—presents unique purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing excess this compound post-reaction?
A1: The most effective methods for removing the polar and basic this compound reagent leverage its chemical properties. The primary strategies include:
-
Acidic Liquid-Liquid Extraction: Utilizes the basicity of the pyridine and hydrazine moieties to convert the reagent into a water-soluble salt, which can then be separated from a non-polar or moderately polar product dissolved in an organic solvent.[1][2]
-
Column Chromatography: A highly versatile method for separating the reagent from products with different polarities. Special considerations are needed for basic compounds to prevent poor peak shape.[3][4]
-
Precipitation/Crystallization: If the desired product is a solid with low solubility in the reaction solvent system, it can often be precipitated or crystallized, leaving the soluble reagent behind in the mother liquor.[5][6]
-
Azeotropic Distillation: Co-evaporation with a solvent like toluene or xylene can be used to remove residual amounts of the reagent.[2][7]
-
Quenching: Chemical conversion of the hydrazine group into a different, more easily removable substance. This method should be approached with caution as the quenching agent may react with the desired product.
Q2: My desired product is non-polar and soluble in organic solvents. How can I efficiently remove the reagent?
A2: For non-polar products, acidic liquid-liquid extraction is the most straightforward and scalable method. By washing the organic solution containing your product and the excess reagent with a dilute aqueous acid (e.g., 1M HCl), the basic this compound is protonated to form its hydrochloride salt. This salt is highly soluble in the aqueous phase and is thus removed from the organic layer containing your product.[2]
Q3: My product is also polar and has some water solubility. What is the best purification strategy?
A3: When both the product and the reagent are polar, separation by extraction becomes difficult. In this scenario, column chromatography is the recommended approach.
-
Normal-Phase Chromatography (Silica Gel): This is often the first choice, but the basic nature of the reagent and potentially the product can lead to significant peak tailing.[3] This can be mitigated by adding a small amount of a basic modifier, such as 0.1-1% triethylamine or pyridine, to the eluent.
-
Reverse-Phase Chromatography (C18): This is an excellent alternative for highly polar compounds. The separation occurs in a polar mobile phase (like water/acetonitrile or water/methanol), where the polar reagent will elute very early, likely with the solvent front, while a moderately polar product will be retained longer.
-
Precipitation: If your polar product is a solid, you may be able to precipitate it by adding a non-polar "anti-solvent" (e.g., diethyl ether or hexanes) to the reaction mixture.[5] The reagent will remain in the solvent.
Q4: I am experiencing poor peak shape and resolution during silica gel chromatography. What can I do?
A4: This is a common issue when purifying pyridine derivatives due to their basicity, which leads to strong, non-ideal interactions with the acidic silica surface.[3] To resolve this:
-
Add a Basic Modifier: Incorporate 0.1-1% triethylamine or pyridine into your mobile phase (eluent). This neutralizes the acidic sites on the silica gel, leading to more symmetrical, less "tailed" peaks.[3]
-
Adjust Mobile Phase Polarity: Systematically optimize your solvent system using Thin Layer Chromatography (TLC) first.
-
Switch Stationary Phase: If issues persist, consider using a different stationary phase like alumina (which is less acidic than silica) or a polymer-based column.[3]
-
Dry Loading: Adsorbing your crude product onto a small amount of silica gel before loading it onto the column ("dry loading") can often improve resolution, especially for samples that are not highly soluble in the initial eluent.
Q5: Can I chemically "quench" the excess this compound?
A5: Yes, the hydrazine moiety can be chemically quenched, but this requires careful consideration of your product's stability. A common method for quenching excess hydrazine is to react it with acetone or another ketone to form the corresponding hydrazone. This derivative is often less polar and less basic than the starting hydrazine, potentially simplifying its removal. Another approach involves oxidation with an agent like hydrogen peroxide, which converts hydrazine to nitrogen gas and water.[8] However, you must first confirm that your desired product is stable to these reaction conditions and will not be altered by the quenching agent.
Method Selection and Troubleshooting
The choice of purification method depends critically on the properties of your desired product. The following decision workflow can help guide your selection.
Caption: Decision workflow for selecting a purification method.
Comparative Summary of Purification Methods
| Method | Best For... | Scalability | Speed | Potential Issues |
| Acidic Liquid-Liquid Extraction | Non-polar to moderately polar, acid-stable products. | Excellent | Fast | Product must be stable to acid; emulsions can form. |
| Column Chromatography | Products of any polarity; mixtures with close-running impurities. | Good | Slow to Moderate | Peak tailing with basic compounds[3]; requires solvent usage. |
| Precipitation / Recrystallization | Products that are crystalline solids. | Excellent | Moderate | Product must have suitable solubility profile; impurities can co-precipitate. |
| Azeotropic Distillation | Removing final traces of reagent after bulk removal. | Good | Moderate | Product must be stable to heating.[7] |
| Chemical Quenching | When other methods fail and product is inert to quenching agent. | Moderate | Fast | Risk of product degradation or side reactions.[8] |
Experimental Protocols
Protocol 1: Acidic Liquid-Liquid Extraction
This protocol is ideal for separating the basic reagent from a non-polar product.
Caption: General workflow for acidic liquid-liquid extraction.
Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
First Wash: Transfer the solution to a separatory funnel and add an equal volume of dilute acid (e.g., 1M HCl or 5% aqueous citric acid).
-
Extraction: Stopper the funnel, shake vigorously for 30-60 seconds, and vent frequently. Allow the layers to fully separate. The protonated this compound will move into the aqueous layer.
-
Separation: Drain and collect the lower (aqueous) layer.
-
Repeat: Repeat the acid wash (steps 2-4) one or two more times to ensure complete removal of the reagent.
-
Neutralization and Drying: Wash the organic layer with saturated aqueous sodium bicarbonate (if needed to neutralize residual acid), followed by a wash with brine to remove bulk water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the purified product.
Protocol 2: Flash Column Chromatography (with Basic Modifier)
This protocol is designed for polar products where extraction is not feasible.
Methodology:
-
TLC Analysis: Determine a suitable solvent system using TLC. A good system will show clear separation between your product (Rf ~0.3-0.4) and the reagent (which, being very polar, should remain at or near the baseline).
-
Eluent Preparation: Prepare the mobile phase identified in step 1. To prevent peak tailing, add 0.1-1% triethylamine to the solvent mixture.[3]
-
Column Packing: Pack a glass column with silica gel using the prepared eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the reaction solvent or eluent. For better results, pre-adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.
-
Elution: Run the column by passing the eluent through the silica gel, collecting fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Precipitation / Crystallization
This physical separation method is useful if the product is a solid and the reagent is soluble in the reaction solvent.
Methodology:
-
Concentration: If necessary, reduce the volume of the reaction solvent using a rotary evaporator.
-
Induce Precipitation:
-
Cooling: Cool the concentrated mixture in an ice bath or refrigerator. Crystallization may occur spontaneously.[9]
-
Anti-Solvent Addition: If cooling is insufficient, slowly add a solvent in which your product is insoluble but the reagent is soluble (an "anti-solvent," often a non-polar solvent like hexanes or diethyl ether) until the solution becomes cloudy, indicating precipitation.[5]
-
-
Aging: Allow the mixture to stand at a reduced temperature for a period (e.g., 1 hour to overnight) to maximize crystal formation.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold anti-solvent to remove any residual mother liquor containing the hydrazine reagent.
-
Drying: Dry the purified solid product under vacuum.
References
- 1. Research Portal [laro.lanl.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Hydrazinolysis Products of Selected Sugar Lactones—Crystal Structure and Microbiological Activity [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. US4366130A - Process for removing residual hydrazine from caustic solutions - Google Patents [patents.google.com]
- 9. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
Technical Support Center: Strategies to Improve Chromatographic Resolution of Derivatized Isomers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges in achieving optimal chromatographic resolution for derivatized isomers.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: Poor Resolution or Complete Co-elution of Derivatized Isomers
Question: Why are my derivatized isomer peaks not separating, resulting in poor resolution or a single merged peak?
Answer: This is the most common challenge and typically indicates that the chromatographic selectivity (α), efficiency (N), or retention factor (k) is not optimal for the diastereomers formed. Since derivatization converts enantiomers into diastereomers, they can be separated on standard achiral columns, but success depends on fine-tuning the method.[1][2][3]
Systematic Troubleshooting Steps:
-
Optimize the Mobile Phase: This is the most powerful and accessible tool for improving resolution.[4]
-
Adjust Solvent Strength: For reversed-phase HPLC, decrease the percentage of the organic modifier (e.g., acetonitrile, methanol) to increase retention time.[5][6] This provides more time for the isomers to interact with the stationary phase, which can improve separation.
-
Change Organic Modifier: Acetonitrile and methanol offer different selectivities. If you are using one, try switching to the other or using a mixture of both.[5][7]
-
Modify pH: For ionizable compounds, small changes in mobile phase pH (even 0.2-0.5 units) can significantly alter the ionization state of the analytes and any residual silanols on the column, thereby changing retention and selectivity.[5]
-
Incorporate Additives: Buffers or ion-pairing agents can be used to influence the retention of charged compounds and improve peak shape.[5]
-
-
Adjust Column Temperature:
-
Temperature affects both retention and selectivity.[8] Lowering the temperature often increases resolution for chiral or diastereomeric separations, though this can also increase viscosity and backpressure.[7][9] Conversely, sometimes increasing the temperature can improve efficiency and lead to better separation.[10] It is an important parameter to screen.
-
-
Reduce Flow Rate:
-
Change the Stationary Phase:
-
If mobile phase and parameter optimization is insufficient, the column chemistry may not be suitable.[12] Different stationary phases (e.g., C18, Phenyl, Embedded Polar Group) offer unique interactions. A phenyl column, for example, provides π-π interactions that can be beneficial for aromatic derivatized isomers.[13]
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Question: My derivatized isomer peaks are tailing significantly, which is affecting my ability to quantify them accurately. What is the cause and solution?
Answer: Peak tailing is often caused by secondary interactions, where the analyte interacts with active sites (e.g., free silanols) on the silica support of the stationary phase.[5]
Solutions:
-
For Peak Tailing:
-
Adjust Mobile Phase pH: For basic compounds, operating at a low pH (e.g., pH 2.5-3.5 with formic acid or phosphoric acid) protonates the analyte and suppresses unwanted interactions with silanols.[14]
-
Add a Competing Base: Add a small amount of a competing base like triethylamine (TEA) (e.g., 0.1%) to the mobile phase. TEA will preferentially bind to the active sites on the column, preventing the analyte from interacting with them.[14]
-
Check for Column Contamination: The column inlet frit or the stationary phase itself may be clogged with particulate matter. Try reversing and flushing the column (if permitted by the manufacturer).[5]
-
-
For Peak Fronting:
-
Check Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak fronting. Whenever possible, dissolve the sample in the initial mobile phase.[11]
-
Reduce Sample Load: Injecting too high a concentration or volume of the sample can overload the column. Dilute your sample or reduce the injection volume.[11][15]
-
Frequently Asked Questions (FAQs)
Q1: What is the purpose of derivatization for isomer separation? Derivatization is a technique where a chiral analyte (a mixture of enantiomers) is reacted with an enantiomerically pure chiral derivatizing agent (CDA).[2] This reaction converts the pair of enantiomers, which have identical physical properties, into a pair of diastereomers.[1] Diastereomers have different physical properties and can therefore be separated using conventional, less expensive achiral chromatography (like a standard C18 column).[2][3]
Q2: How do I choose a suitable chiral derivatizing agent (CDA)? The choice depends on the functional group present in your analyte. Common CDAs include:
-
For amines and alcohols: Mosher's acid (MTPA) or its variants are classic choices.[1][16] Marfey's reagent (FDAA) is excellent for primary and secondary amines, especially amino acids, producing derivatives with strong UV absorbance.[1][16][17]
-
For carboxylic acids: Chiral amines are used to form diastereomeric amides.
The ideal CDA should be enantiomerically pure and react completely with the analyte without causing racemization.[2]
Q3: Can I separate derivatized isomers on a chiral column? While it is possible, it is generally unnecessary and not the intended approach. The purpose of creating diastereomers is to enable their separation on a standard achiral stationary phase. Using a chiral column would add unnecessary complexity and cost.
Q4: My retention times are shifting between runs. What are the likely causes? Unstable retention times indicate a problem with the method's robustness or the HPLC system itself.[5] Common causes include:
-
Inconsistent Mobile Phase Preparation: Always prepare fresh mobile phase daily and use a calibrated pH meter.[18]
-
Temperature Fluctuations: Use a thermostatted column compartment to maintain a consistent temperature.[11]
-
Insufficient Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods.[18]
-
Pump Issues: Air bubbles or failing check valves can cause an inconsistent flow rate. Purge the pump regularly and perform routine maintenance.[15][18]
Quantitative Data Summary
The following tables summarize typical starting conditions and the qualitative effects of parameter changes on resolution. Actual values are highly dependent on the specific analytes, derivatizing agent, and column used.
Table 1: Example HPLC Conditions for Separating Derivatized Prolinamide [17]
| Parameter | Condition |
| Analyte | DL-Prolinamide |
| Derivatizing Agent | Marfey's Reagent |
| Column | Hypersil BDS C18 (4.6 x 250mm, 5.0µm) |
| Mobile Phase | Buffer:Acetonitrile (78:22) |
| Buffer | 3.0 mL Triethylamine in 1000 mL water, pH 6.0 with o-phosphoric acid |
| Flow Rate | 0.7 mL/min |
| Temperature | 30°C |
| Detection | 335 nm |
| Result | Resolution > 3 |
Table 2: General Influence of Chromatographic Parameters on Resolution
| Parameter Change | Effect on Retention (k) | Effect on Selectivity (α) | Effect on Efficiency (N) | Overall Effect on Resolution (Rs) |
| ↓ % Organic Solvent | Increase | Often Improves | Minor Change | Generally Improves |
| ↑ Column Temperature | Decrease | Variable (Can Increase or Decrease)[9][10] | Increase | Variable / Unpredictable |
| ↓ Flow Rate | Increase | No Change | Increase | Generally Improves |
| ↑ Column Length | Increase | No Change | Increase | Improves |
| ↓ Particle Size | Minor Change | No Change | Increase | Improves |
| Change Solvent Type | Variable | Significant Change | Variable | Potentially Large Improvement |
| Change Column Phase | Variable | Significant Change | Variable | Potentially Large Improvement |
Experimental Protocols
Protocol 1: Method Development for Separation of Derivatized Isomers
This protocol outlines a systematic approach to developing a robust separation method for diastereomers on a reversed-phase achiral column.
1. Derivatization Step:
-
Select a chiral derivatizing agent (e.g., Marfey's reagent for a primary amine) that is enantiomerically pure.
-
Dissolve a known quantity of your racemic analyte in a suitable solvent (e.g., acetone, acetonitrile).
-
Add the derivatizing agent in molar excess (e.g., 1.5x) to ensure the reaction goes to completion.
-
Add any necessary catalysts or buffers (e.g., a mild base for Marfey's reagent).
-
Allow the reaction to proceed for the recommended time and temperature (e.g., 1 hour at 40°C).
-
Quench the reaction if necessary.
-
Filter the final sample solution through a 0.22 µm syringe filter into an HPLC vial.[5]
2. Column and Initial Mobile Phase Selection:
-
Column: Start with a standard, high-quality C18 column (e.g., 150 x 4.6 mm, 3.5 or 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
3. Scouting Gradient Run:
-
Perform a broad linear gradient run to determine the approximate elution conditions.
-
Example Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
This run will establish the retention time of the derivatized diastereomers.
4. Optimization of Selectivity (α) and Retention (k):
-
Based on the scouting run, design a shallower gradient or switch to an isocratic method around the elution percentage. Aim for a retention factor (k) between 2 and 10.[5]
-
If resolution is poor, focus on selectivity (α):
- Change Organic Modifier: Replace Acetonitrile with Methanol and repeat the scouting run. Methanol has different hydrogen bonding characteristics and can significantly alter selectivity.
- Adjust pH: Prepare mobile phases with different pH values (e.g., using a phosphate buffer at pH 3.0 and pH 7.0) to see how it impacts separation.
- Change Stationary Phase: If changes to the mobile phase are ineffective, switch to a column with different chemistry, such as a Phenyl-Hexyl or Embedded-Polar Group (EPG) phase.
5. Optimization of Efficiency (N):
-
Once acceptable selectivity is achieved, fine-tune the method for better peak shape and resolution.
-
Adjust Flow Rate: Decrease the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) to see if resolution improves.
-
Adjust Temperature: Analyze the sample at different temperatures (e.g., 25°C, 35°C, 45°C) to find the optimal balance between selectivity and efficiency.
6. Final Method Validation:
-
Once the desired resolution is achieved, confirm the method's robustness by making small, deliberate changes to the parameters (pH, temperature, mobile phase composition) to ensure the separation is reliable.
Visualizations: Workflows and Logical Relationships
The following diagrams illustrate the key processes and principles involved in optimizing the resolution of derivatized isomers.
Caption: Workflow for chromatographic method development.
Caption: Factors influencing chromatographic resolution.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmacyfreak.com [pharmacyfreak.com]
- 9. researchgate.net [researchgate.net]
- 10. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. support.waters.com [support.waters.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 17. juniperpublishers.com [juniperpublishers.com]
- 18. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Validation of an LC-MS/MS Method for Steroid Analysis Using 5-Hydrazinyl-2-methylpyridine
This guide provides a comprehensive comparison of an LC-MS/MS method utilizing 5-Hydrazinyl-2-methylpyridine (HMP) for the quantitative analysis of steroids against other common derivatization agents. The performance of HMP is evaluated based on key validation parameters, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy for their specific needs.
Introduction to Steroid Analysis and the Role of Derivatization
The accurate quantification of steroid hormones is crucial in various fields, including clinical diagnostics, endocrinology, and pharmaceutical development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid analysis due to its high selectivity and sensitivity, overcoming the limitations of traditional immunoassays.[1][2][3] However, the inherent low ionization efficiency of many steroid molecules in commonly used ion sources like electrospray ionization (ESI) can limit the achievable sensitivity.
Chemical derivatization is a powerful strategy to enhance the ionization efficiency of steroids, thereby improving the sensitivity of LC-MS/MS methods.[4][5] This involves chemically modifying the steroid molecule to introduce a readily ionizable group. A variety of derivatization reagents are available, each with its own advantages and disadvantages. This guide focuses on the validation of a method using this compound (HMP), also referred to as 2-hydrazino-1-methylpyridine, and compares its performance with other established derivatizing agents such as Girard P, hydroxylamine, and picolinic acid.
Comparison of Derivatization Agents for Steroid Analysis
The choice of derivatization reagent can significantly impact the performance of an LC-MS/MS assay. The following table summarizes the quantitative validation parameters for the analysis of key androgens using different derivatization strategies.
Table 1: Comparison of Quantitative Validation Parameters for Androgen Analysis using Different Derivatization Reagents.
| Derivatization Reagent | Analyte | Lower Limit of Quantification (LLOQ) | Linearity Range | Matrix | Reference |
| This compound (HMP) | DHT | ~34 pmol/L (on-column injection of 0.4 pg) | Not explicitly stated | Human Plasma | [1] |
| Testosterone | ~34 pmol/L (on-column injection of 0.4 pg) | Not explicitly stated | Human Plasma | [1] | |
| Androstenedione | ~34 pmol/L (on-column injection of 0.4 pg) | Not explicitly stated | Human Plasma | [1] | |
| Girard P | Testosterone | Not explicitly stated | Not explicitly stated | Human Serum | [1][6] |
| Androstenedione | Not explicitly stated | Not explicitly stated | Human Serum | [1][6] | |
| DHEA | Not explicitly stated | Not explicitly stated | Human Serum | [1][6] | |
| Hydroxylamine | Testosterone | 0.05 - 5 ng/mL | Wide linear range | Human Serum | [2][7] |
| Dihydrotestosterone | 0.05 - 5 ng/mL | Wide linear range | Human Serum | [2][7] | |
| Androstenedione | 0.05 - 5 ng/mL | Wide linear range | Human Serum | [2][7] | |
| Picolinic Acid | Testosterone | 1 pg/tube | Not explicitly stated | Human Serum | [8][9] |
| Dihydrotestosterone | 2 pg/tube | Not explicitly stated | Human Serum | [8][9] | |
| Androstenedione | 2 pg/tube | Not explicitly stated | Human Serum | [8][9] | |
| No Derivatization (APPI) | Testosterone | 10 pg/mL | Not explicitly stated | Serum | [10] |
| Dihydrotestosterone | 50 pg/mL | Not explicitly stated | Serum | [10] |
Note: Direct comparison of LLOQ values should be made with caution due to variations in instrumentation, sample volume, and reporting units across different studies.
Experimental Protocols
Steroid Analysis using this compound (HMP) Derivatization
This protocol is based on the validated method for the analysis of dihydrotestosterone (DHT), testosterone, and androstenedione in human plasma.[1]
a. Sample Preparation (Solid-Phase Extraction):
-
To 100-200 µL of human plasma, add an internal standard solution.
-
Perform solid-phase extraction (SPE) to isolate the steroids from the plasma matrix.
-
Elute the steroids from the SPE cartridge and evaporate the eluent to dryness.
b. Derivatization with HMP:
-
Reconstitute the dried extract in a solution of HMP in a suitable solvent (e.g., methanol).
-
Add a catalyst, such as acetic acid, to facilitate the reaction.
-
Incubate the mixture at an elevated temperature (e.g., 60°C) for a specified time to allow for complete derivatization.
-
Evaporate the reaction mixture to dryness.
c. LC-MS/MS Analysis:
-
Reconstitute the derivatized sample in the initial mobile phase.
-
Inject an aliquot onto a UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Perform chromatographic separation using a suitable C18 column and a gradient elution program.
-
Detect the HMP-derivatized steroids using selected reaction monitoring (SRM) in positive ion mode. The characteristic transition for HMP derivatives is the fragmentation of the precursor ion to a product ion with m/z 108.[1]
Steroid Analysis using Girard P Derivatization
This protocol is a general procedure for the derivatization of keto-steroids.[1][6]
a. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of serum, add an internal standard solution.
-
Perform liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., methyl tert-butyl ether).
-
Separate the organic layer and evaporate to dryness.
b. Derivatization with Girard P:
-
Reconstitute the dried extract in a solution of Girard's reagent P in a mixture of acetic acid and methanol.
-
Incubate the reaction mixture at 60°C for 10 minutes.
-
Evaporate the sample to dryness.
c. LC-MS/MS Analysis:
-
Reconstitute the derivatized sample in a mixture of methanol and water.
-
Inject a portion of the sample for LC-HRMS or LC-MS/MS analysis.
Steroid Analysis using Hydroxylamine Derivatization
This protocol outlines a method for the derivatization of various steroid hormones.[2][7]
a. Sample Preparation (Liquid-Liquid Extraction):
-
Perform LLE on the serum sample to extract the steroids.
-
Evaporate the organic extract to dryness.
b. Derivatization with Hydroxylamine:
-
Add a solution of hydroxylamine hydrochloride in a suitable buffer to the dried extract.
-
Incubate the mixture to form the oxime derivatives.
-
The reaction time and temperature should be optimized for maximum derivatization efficiency.
c. LC-MS/MS Analysis:
-
Analyze the derivatized sample by HPLC-MS.
Visualizations
Experimental Workflow
Caption: Experimental workflow for steroid analysis using HMP derivatization.
Androgen Signaling Pathway
Caption: Simplified overview of the androgen signaling pathway.
Conclusion
The use of this compound (HMP) as a derivatizing agent offers a highly sensitive method for the LC-MS/MS analysis of androgens in biological matrices.[1] The validation data suggests that HMP derivatization provides comparable or superior sensitivity to other commonly used reagents. The provided experimental protocol and workflow diagram offer a clear guide for researchers looking to implement this method. The choice of the most suitable derivatization strategy will ultimately depend on the specific analytical requirements, including the target analytes, desired sensitivity, and available instrumentation. This guide provides a foundation for an informed decision-making process in the development and validation of robust LC-MS/MS methods for steroid analysis.
References
- 1. Validation of highly sensitive simultaneous targeted and untargeted analysis of keto-steroids by Girard P derivatization and stable isotope dilution-liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative-Profiling Method of Serum Steroid Hormones by Hydroxylamine-Derivatization HPLC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Derivatization Agents for LC/MS – An Improved Detection of Estradiol with ESI-MS [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. escholarship.org [escholarship.org]
- 7. researchgate.net [researchgate.net]
- 8. js.vnu.edu.vn [js.vnu.edu.vn]
- 9. Highly Sensitive Simultaneous Measurement of Steroid Hormone in Human Serum by Liquid Chromatography-electrospray Ionization Tandem Mass Spectrometry | VNU Journal of Science: Medical and Pharmaceutical Sciences [js.vnu.edu.vn]
- 10. Development and validation of a sensitive liquid chromatography-tandem mass spectrometry assay to simultaneously measure androgens and estrogens in serum without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis for Drug Discovery: 5-Hydrazinyl-2-methylpyridine vs. 2-hydrazino-4-(trifluoromethyl)-pyrimidine (HTP)
For researchers, scientists, and drug development professionals, the selection of molecular scaffolds is a critical step in the design of novel therapeutics. This guide provides a detailed comparison of two heterocyclic hydrazine derivatives: 5-Hydrazinyl-2-methylpyridine and 2-hydrazino-4-(trifluoromethyl)-pyrimidine (HTP). By examining their chemical properties, synthesis, and known applications, supported by available data, this document aims to inform the strategic selection of these building blocks in drug discovery programs.
Executive Summary
Both this compound and 2-hydrazino-4-(trifluoromethyl)-pyrimidine (HTP) are valuable reagents in medicinal chemistry, primarily utilized as versatile intermediates and derivatizing agents. The pyridine-based scaffold of this compound and the pyrimidine core of HTP, substituted with a trifluoromethyl group, impart distinct physicochemical and pharmacological properties. While direct comparative studies on their biological activities are limited, analysis of their individual characteristics and applications reveals key differences that can guide their selection for specific research and development objectives. A notable study directly comparing a closely related pyridine analog to HTP for derivatization in mass spectrometry suggests that the pyridine-based hydrazine may offer superior sensitivity in certain analytical applications.
Chemical and Physical Properties
A fundamental comparison of the physicochemical properties of this compound and HTP is essential for their application in synthesis and biological assays. The key properties are summarized in the table below.
| Property | This compound | 2-hydrazino-4-(trifluoromethyl)-pyrimidine (HTP) |
| Synonyms | 2-Hydrazino-5-methylpyridine, (5-methylpyridin-2-yl)hydrazine | [4-(trifluoromethyl)pyrimidin-2-yl]hydrazine |
| CAS Number | 4931-01-5[1] | 197305-97-8 |
| Molecular Formula | C₆H₉N₃[1] | C₅H₅F₃N₄ |
| Molecular Weight | 123.16 g/mol [1] | 178.12 g/mol |
| Appearance | Orange to Dark Red Solid | White to Orange to Green powder to crystal |
| Melting Point | 67-68 °C | 99-101 °C |
| Solubility | Soluble in DMSO and Methanol | Soluble in aqueous acid[2] |
| Key Structural Features | Pyridine ring, methyl group, hydrazinyl group | Pyrimidine ring, trifluoromethyl group, hydrazinyl group |
Synthesis and Reactivity
Both compounds are typically synthesized from their corresponding chloro-substituted heterocyclic precursors via nucleophilic substitution with hydrazine hydrate.
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of 2-chloro-5-methylpyridine with hydrazine hydrate. The reaction is typically carried out at elevated temperatures.
Synthesis of 2-hydrazino-4-(trifluoromethyl)-pyrimidine (HTP)
Similarly, HTP is synthesized by reacting 2-chloro-4-(trifluoromethyl)pyrimidine with hydrazine hydrate. The trifluoromethyl group influences the reactivity of the pyrimidine ring.
The hydrazinyl moiety in both compounds is a key functional group, rendering them reactive towards carbonyl compounds to form hydrazones. This reactivity is widely exploited in derivatization reactions for analytical purposes and in the synthesis of more complex molecules. The pyridine and pyrimidine rings also offer sites for further functionalization.
Performance Comparison and Applications
While head-to-head comparisons of the biological activities of these two specific compounds are not extensively documented, their individual applications and a direct comparison with a related pyridine derivative provide valuable insights.
Derivatization for Analytical Applications
A key application for both compounds is as derivatizing agents to enhance the sensitivity of detection in liquid chromatography-mass spectrometry (LC-MS). A study directly compared the performance of 2-hydrazino-1-methylpyridine (HMP), a structural isomer and close analog of this compound, with HTP for the analysis of 5α-dihydrotestosterone (DHT) in human plasma. The results indicated that derivatization with HMP afforded greater sensitivity than with HTP.
Table 2: Comparative Sensitivity of HMP vs. HTP for DHT Analysis
| Parameter | 2-hydrazino-1-methylpyridine (HMP) Derivatization | 2-hydrazino-4-(trifluoromethyl)-pyrimidine (HTP) Derivatization |
| Sensitivity | Higher | Lower |
| Detection Limit | Lower (0.4 pg on column) | Not reported as the preferred method |
| Plasma Volume Needed | Lower (100 µL for males, 200 µL for females) | Not reported as the preferred method |
Data extrapolated from a study comparing HMP and HTP.
This suggests that for applications requiring high analytical sensitivity, the pyridine-based hydrazine scaffold may be advantageous.
Potential in Drug Discovery
Both pyridine and pyrimidine moieties are considered "privileged structures" in medicinal chemistry, frequently appearing in the structures of approved drugs.
-
Pyridine derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.
-
Pyrimidine derivatives , particularly those with a trifluoromethyl group, are also of significant interest in drug discovery. The trifluoromethyl group can enhance metabolic stability and cell permeability. HTP has been used in the synthesis of inhibitors of Plasmodium falciparum beta-hydroxyacyl-acyl carrier protein dehydratase (FabZ), a potential antimalarial target.
Given the general biological activities of their respective core structures, both this compound and HTP represent promising starting points for the design of novel bioactive compounds. The choice between them would depend on the specific therapeutic target and the desired physicochemical properties of the final molecule.
Experimental Protocols
General Synthesis of Hydrazinyl-heterocycles
Objective: To synthesize a hydrazinyl-substituted pyridine or pyrimidine from its corresponding chloro-derivative.
Materials:
-
2-chloro-5-methylpyridine or 2-chloro-4-(trifluoromethyl)pyrimidine
-
Hydrazine hydrate (80-100%)
-
Ethanol or n-propanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the chloro-heterocycle (1 equivalent) in a suitable solvent (e.g., ethanol) in a round-bottom flask.
-
Add hydrazine hydrate (typically 3-10 equivalents) dropwise to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water to remove excess hydrazine hydrate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by crystallization or column chromatography if necessary.
Visualizing Synthesis and Potential Applications
Logical Workflow for Compound Selection
Caption: A decision workflow for selecting between the two compounds.
General Signaling Pathway for Hydrazone-based Inhibitors
Caption: A potential signaling pathway targeted by hydrazone derivatives.
Conclusion
This compound and 2-hydrazino-4-(trifluoromethyl)-pyrimidine (HTP) are both valuable heterocyclic building blocks with distinct characteristics. The choice between them for a specific drug discovery project should be guided by the desired properties of the final compound and the nature of the biological target. The pyridine-based scaffold may be advantageous for applications requiring high analytical sensitivity, while the trifluoromethyl-substituted pyrimidine core of HTP could offer benefits in terms of metabolic stability. Further direct comparative studies of their biological activities are warranted to fully elucidate their respective potential as scaffolds for novel therapeutics.
References
A Head-to-Head Comparison: 5-Hydrazinyl-2-methylpyridine vs. Girard's Reagent T for Ketone Derivatization in Mass Spectrometry
For researchers, scientists, and drug development professionals seeking to enhance the analytical sensitivity of ketones, particularly in complex biological matrices, the choice of derivatization agent is critical. This guide provides an objective comparison of two prominent hydrazine-based reagents: 5-Hydrazinyl-2-methylpyridine (HMP) and Girard's Reagent T (GirT), supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for your analytical needs.
The derivatization of ketones is a common strategy to improve their detection by introducing a readily ionizable tag, thereby increasing their signal intensity in mass spectrometry (MS). Both HMP and GirT react with the carbonyl group of ketones to form hydrazones, but they differ in the nature of the charged group they introduce, which can influence their performance in different applications.
Performance Comparison
The selection between this compound and Girard's Reagent T hinges on the specific analytical challenge, including the nature of the analyte, the required sensitivity, and the analytical platform. While both reagents significantly enhance the ionization efficiency of ketones, they present distinct advantages.
Girard's Reagent T is a well-established derivatizing agent that introduces a pre-charged quaternary ammonium group.[1][2] This permanent positive charge makes it highly effective for improving the sensitivity of ketone and aldehyde analysis using electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.[1][3] It has been successfully applied to a wide range of molecules, including steroids, peptides, and oligosaccharides.[1][4]
This compound (also known as 2-hydrazino-1-methylpyridine) provides a chargeable pyridine moiety.[5][6] This reagent has demonstrated exceptional performance in enhancing the sensitivity of challenging low-abundance androgens, such as 5α-dihydrotestosterone (DHT), in human plasma for LC-MS/MS analysis.[5][6][7] Studies have shown that HMP derivatization can lead to a significant increase in sensitivity, with reported enhancements of 70 to 1600-fold for mono-oxosteroids compared to their underivatized forms.[8]
| Feature | This compound (HMP) | Girard's Reagent T (GirT) |
| Reactive Group | Hydrazine | Hydrazine |
| Introduced Charge | Chargeable Pyridine Group | Pre-charged Quaternary Ammonium Group |
| Primary Application | LC-MS/MS analysis of low-abundance ketones (e.g., androgens) | Broad application in ESI-MS and MALDI-MS for ketones and aldehydes |
| Reported Sensitivity Gain | 70-1600 fold for mono-oxosteroids | ~20-fold for 5-formyl-2'-deoxyuridine |
| Key Advantage | High sensitivity enhancement for specific challenging analytes | Broad applicability and formation of permanently charged derivatives |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following are representative experimental protocols for the derivatization of ketones using HMP and GirT.
Protocol 1: Derivatization of 5α-dihydrotestosterone (DHT) with this compound (HMP)
This protocol is adapted from a method for the analysis of DHT in human plasma.[5][7]
1. Reagent Preparation:
-
Prepare a 0.5 mg/mL solution of HMP in methanol containing 1% (v/v) formic acid.
2. Derivatization Reaction:
-
To the dried extract of the sample (e.g., from solid-phase extraction of plasma), add 100 µL of the HMP solution.
-
Vortex the mixture for 10 seconds.
-
Incubate the reaction mixture at 60°C for 15 minutes.
-
Quench the reaction by adding 50 µL of methanol.
3. LC-MS/MS Analysis:
-
Inject an appropriate volume of the final solution into the LC-MS/MS system.
-
Detect the HMP derivatives using selected reaction monitoring (SRM). For DHT-HMP, the transition is m/z 396 → 108.[7]
Protocol 2: Derivatization of Ketones with Girard's Reagent T (GirT)
This protocol is a general procedure based on methods for derivatizing various carbonyl compounds.[1][4]
1. Reagent Preparation:
-
Prepare a solution of Girard's Reagent T in a suitable solvent (e.g., methanol or ethanol) containing an acidic catalyst. A common reaction medium is 70% methanol in water with the addition of glacial acetic acid.
2. Derivatization Reaction:
-
Dissolve the ketone-containing sample in the reaction medium.
-
Add an excess of Girard's Reagent T (e.g., 50 mg).
-
Add 50 µL of glacial acetic acid.
-
Incubate the mixture at a specified temperature (e.g., 50°C) for a defined period (e.g., 1-12 hours), monitoring the reaction progress by HPLC if necessary.[1]
-
After completion, the reaction can be neutralized, for example, with methanol containing 1% NH₄OH.[4]
3. LC-MS/MS Analysis:
-
Analyze the resulting hydrazone derivatives by LC-MS/MS in positive ion mode. The derivatives will carry a permanent positive charge.
Visualizing the Workflow
To better illustrate the derivatization and analysis process, the following diagrams outline the experimental workflows.
Conclusion
Both this compound and Girard's Reagent T are powerful tools for enhancing the detection of ketones in mass spectrometry. The choice between them should be guided by the specific requirements of the assay. For targeted, high-sensitivity analysis of specific ketones like androgens, HMP has shown remarkable efficacy. For broader applications and when a permanent positive charge is advantageous, GirT remains a robust and reliable option. The provided protocols and workflows serve as a starting point for method development and optimization in your laboratory.
References
- 1. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sensitive and robust MALDI-TOF-MS glycomics analysis enabled by Girard's reagent T on-target derivatization (GTOD) of reducing glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 8. 2-hydrazino-1-methylpyridine: a highly sensitive derivatization reagent for oxosteroids in liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: 5-Hydrazinyl-2-methylpyridine Eclipses Dansyl Hydrazine for High-Sensitivity Steroid Analysis
For researchers, scientists, and drug development professionals demanding the utmost sensitivity and efficiency in steroid hormone analysis, the choice of derivatization agent is paramount. While dansyl hydrazine has been a long-standing option, recent evidence highlights the significant advantages of 5-Hydrazinyl-2-methylpyridine (HMP) for liquid chromatography-mass spectrometry (LC-MS/MS) applications. This guide provides a data-driven comparison of these two reagents, demonstrating the superior performance of HMP in the quantitative analysis of low-abundance steroids.
In the critical field of endocrinology and drug development, accurate measurement of steroid hormones is essential. Derivatization is a key strategy to enhance the ionization efficiency and chromatographic separation of these molecules, particularly for challenging low-concentration analytes like 5α-dihydrotestosterone (DHT). This guide presents a comparative analysis of this compound (HMP) and the more traditional dansyl hydrazine, underscoring the benefits of HMP for modern, high-sensitivity LC-MS/MS-based steroid profiling.
Superior Sensitivity and Performance with HMP
Recent studies have demonstrated that derivatization with HMP significantly enhances the sensitivity of steroid analysis by LC-MS/MS. The permanently charged quaternary ammonium group in HMP improves ionization efficiency, leading to lower limits of detection and quantification.
A study by Faqehi et al. (2021) highlights the successful application of HMP for the analysis of androgens in human plasma, showcasing its ability to quantify low levels of DHT, testosterone, and androstenedione from small sample volumes.[1][2][3][4] The HMP derivatives were found to be stable for at least 30 days at -20°C, ensuring sample integrity over time.[2][3][4]
While dansyl hydrazine has been effectively used for the derivatization of ketosteroids for both fluorescence and mass spectrometry detection, the resulting derivatives may not achieve the same level of sensitivity as HMP in LC-MS/MS assays. Dansyl hydrazine derivatization has been used for various steroids, including cortisol and progesterone, with reported detection limits in the picomole to nanogram range.[5][6] However, for ultra-trace analysis of low-abundance steroids, HMP offers a distinct advantage.
Quantitative Data Summary
The following tables summarize the key performance metrics for steroid analysis using this compound and dansyl hydrazine, based on published experimental data.
Table 1: Performance Comparison of this compound (HMP) for Androgen Analysis
| Parameter | Testosterone | Androstenedione | 5α-Dihydrotestosterone (DHT) |
| Lower Limit of Quantification (LOQ) | pg on column | pg on column | 0.4 pg on column |
| Linearity Range | 1 - 200 pg | 1 - 200 pg | 1 - 200 pg |
| Derivative Stability | Stable for 30 days at -20°C | Stable for 30 days at -20°C | Stable for 30 days at -20°C |
| Plasma Volume Required | 100 µL (male), 200 µL (post-menopausal female) | 100 µL (male), 200 µL (post-menopausal female) | 100 µL (male), 200 µL (post-menopausal female) |
Data sourced from Faqehi et al. (2021).[1][2][3][4]
Table 2: Performance Data for Dansyl Hydrazine in Steroid Analysis
| Steroid | Detection Limit | Linearity Range | Analytical Method |
| Progesterone | 12 pmol | - | HPLC-FLD |
| 3α-hydroxy-5β-pregnan-20-one | 15 pmol | - | HPLC-FLD |
| Cortisol | - | 0.5 - 60 ng | HPLC-FLD |
Data sourced from Appelblad et al. (1997) and another study on cortisol analysis.[5][6]
Experimental Protocols
Detailed methodologies for steroid derivatization using both reagents are provided below to allow for replication and adaptation in your laboratory.
This compound (HMP) Derivatization Protocol for Androgens in Plasma
This protocol is adapted from the validated method described by Faqehi et al. (2021).[1][2]
-
Sample Preparation:
-
To 100 µL of male plasma or 200 µL of post-menopausal female plasma, add internal standards.
-
Perform solid-phase extraction (SPE) to isolate the steroids.
-
Evaporate the eluate to dryness.
-
-
Derivatization Reaction:
-
Reconstitute the dried extract in 20 µL of 2 mg/mL HMP in 80% acetonitrile.
-
Add 20 µL of 1% acetic acid in 80% acetonitrile.
-
Vortex and incubate at 60°C for 60 minutes.
-
Evaporate the reaction mixture to dryness.
-
-
LC-MS/MS Analysis:
Dansyl Hydrazine Derivatization Protocol for Ketosteroids
This protocol is a general representation based on established methods.[5][6]
-
Sample Preparation:
-
Extract steroids from the biological matrix (e.g., plasma, urine) using a suitable solvent like methylene chloride.[6]
-
Evaporate the organic extract to dryness.
-
-
Derivatization Reaction:
-
To the dried extract, add a solution of dansyl hydrazine in a suitable solvent (e.g., ethanol).
-
Add an acidic catalyst, such as trifluoromethanesulfonic acid, to facilitate the reaction.[5]
-
Incubate the mixture at an elevated temperature (e.g., 60-80°C) for a specified time (e.g., 15-60 minutes).
-
-
Analysis:
-
After cooling, the reaction mixture can be directly injected into an HPLC-FLD system or further processed for LC-MS analysis.
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for steroid analysis using both derivatization agents.
Caption: Experimental workflow for steroid analysis using HMP derivatization.
Caption: General workflow for steroid analysis using dansyl hydrazine derivatization.
Conclusion
For researchers seeking to push the boundaries of steroid analysis, particularly for low-abundance androgens, this compound emerges as the superior derivatization agent compared to dansyl hydrazine. The enhanced sensitivity, demonstrated stability of its derivatives, and suitability for low sample volumes make HMP an invaluable tool for obtaining high-quality, reliable data in demanding research and clinical applications. By adopting HMP-based methodologies, scientists can achieve the analytical performance required to advance our understanding of steroid physiology and pathology.
References
- 1. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 5. Derivatization of steroids with dansylhydrazine using trifluoromethanesulfonic Acid as catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
A Comparative Guide to Carbonyl Derivatization Methods: Evaluating 5-Hydrazinyl-2-methylpyridine and Alternatives
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of carbonyl-containing compounds, such as aldehydes and ketones, derivatization is a critical step to enhance analytical sensitivity and chromatographic performance. This guide provides a comparative overview of the analytical performance of derivatization using a method based on a close structural analog of 5-Hydrazinyl-2-methylpyridine, alongside other established methods.
The selection of an appropriate derivatization reagent is paramount for achieving the desired linearity, accuracy, and precision in analytical assays. This guide will delve into the performance characteristics of various reagents, supported by experimental data, to aid in the selection of the most suitable method for your research needs.
Performance Comparison of Derivatization Reagents
| Derivatization Reagent | Analyte(s) | Method | Linearity (R²) | Accuracy (% Recovery) | Precision (% RSD) | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reference |
| 2-hydrazino-1-methylpyridine (HMP) | Oxosteroids | LC-ESI-MS | Not explicitly stated, but method validated | Not explicitly stated, but method validated for trueness | Acceptable precision achieved | LOQ of 20 pg/mL for Testosterone and DHEA, 50 pg/mL for Epitestosterone[1] | [1] |
| 2-hydrazino-1-methylpyridine (HMP) | 5α-dihydrotestosterone, testosterone, androstenedione | UHPLC-MS/MS | Not explicitly stated, but method validated | Acceptable trueness achieved | Acceptable precision achieved | 0.4 pg on column (approx. 34 pmol/L) | [2][3][4][5] |
| Dansylhydrazine (DNSH) | Formaldehyde, Acetaldehyde | HPLC-FLD | Not explicitly stated | 81.64% - 106.78% | 2.02% - 5.53% | LOD: 19.2 µg/kg (Formaldehyde), 20.7 µg/kg (Acetaldehyde); LOQ: 63.9 µg/kg (Formaldehyde), 69.1 µg/kg (Acetaldehyde) | [6] |
| O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) | Formaldehyde | SPME/SPME Arrow-GC-MS | Linear range from ng/L to 40 mg/L | 96.3% - 97.4% | 4.8% - 10.2% | LOD: 8-11 ng/L; LOQ: 26-36 ng/L | [7] |
| 2,4-Dinitrophenylhydrazine (DNPH) | Hexanal, Heptanal | Dispersive liquid-liquid microextraction-HPLC-UV | Not explicitly stated | Not explicitly stated | Not explicitly stated | LOD: 7.90 nmol/L (Hexanal), 2.34 nmol/L (Heptanal) | [8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. Below are outlines of the experimental protocols for the derivatization methods discussed.
2-hydrazino-1-methylpyridine (HMP) Derivatization for Steroid Analysis
This method is particularly effective for enhancing the sensitivity of steroid analysis by LC-MS/MS.
-
Sample Preparation: Plasma samples (100-200 µL) undergo solid-phase extraction to isolate the androgens.[2][3][4][5]
-
Derivatization Reaction: The extracted steroids are reacted with HMP. The reaction is typically carried out at 60°C for 1 hour to ensure quantitative derivatization.[1][9]
-
LC-MS/MS Analysis: The resulting HMP derivatives are then analyzed by UHPLC coupled with a triple quadrupole mass spectrometer using electrospray ionization (ESI) in positive mode.[2][3][4][5] Selected reaction monitoring (SRM) is used for quantification, providing high selectivity and sensitivity.[2][3][4]
Dansylhydrazine (DNSH) Derivatization for Aldehyde Analysis
This method is suitable for the determination of formaldehyde and acetaldehyde in various matrices, including packaging paper, using HPLC with fluorescence detection.
-
Extraction and Derivatization: Samples are extracted with the derivatization reagent for 30 minutes, followed by a 24-hour derivatization period.[6]
-
Purification: The derivatized sample is purified using a PSA/C18 cartridge.[6]
-
HPLC-FLD Analysis: The purified derivatives are separated on a C18 column with a gradient elution of acetic acid aqueous solution and acetonitrile.[6] Fluorescence detection is performed with excitation and emission wavelengths of 330 nm and 484 nm, respectively.[6]
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) Derivatization for Aldehyde Analysis
PFBHA is a widely used reagent for the analysis of carbonyl compounds by GC.[10][11]
-
On-Sample Derivatization: The derivatization is performed directly in the sample matrix. For instance, in aqueous samples, the PFBHA solution is added, and the reaction is carried out at 60°C for 30 minutes.[7]
-
Extraction: Headspace solid-phase microextraction (SPME) or SPME Arrow is used to extract the derivatized analytes.[7]
-
GC-MS Analysis: The extracted derivatives are then thermally desorbed from the SPME fiber into the gas chromatograph for separation and detection by a mass spectrometer.[7]
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key steps in the derivatization and analysis workflow.
Caption: Workflow for HMP/DNSH Derivatization.
References
- 1. researchgate.net [researchgate.net]
- 2. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-hydrazino-1-methylpyridine: a highly sensitive derivatization reagent for oxosteroids in liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ir-library.mmust.ac.ke [ir-library.mmust.ac.ke]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Determination of Detection and Quantification Limits Using 5-Hydrazinyl-2-methylpyridine and its Alternatives for Carbonyl Compound Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of derivatizing agents for the sensitive quantification of carbonyl compounds (aldehydes and ketones) using High-Performance Liquid Chromatography (HPLC). We focus on the determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ), critical parameters for method validation in analytical chemistry. This guide presents supporting experimental data for derivatizing agents, including a close structural analog to 5-Hydrazinyl-2-methylpyridine, to inform your selection of the most appropriate reagent for your research needs.
Introduction
Carbonyl compounds are a significant class of molecules in pharmaceutical and biological research. Their accurate quantification at low levels is often challenging due to their potential volatility and lack of a strong chromophore for UV-Vis detection. Chemical derivatization is a widely employed strategy to overcome these limitations. This process involves reacting the carbonyl compound with a reagent to form a stable derivative that is more easily detectable.
Hydrazine-based reagents are particularly effective for this purpose, reacting with aldehydes and ketones to form stable hydrazones. This guide compares the performance of pyridyl-hydrazine type reagents, represented by data from the closely related 2-hydrazino-1-methylpyridine (HMP), with two other commonly used derivatizing agents: 2,4-Dinitrophenylhydrazine (DNPH) and Girard's Reagent T.
Performance Comparison of Derivatizing Agents
| Derivatizing Agent | Analyte(s) | Method | Estimated LOD | Estimated LOQ | Reference |
| 2-hydrazino-1-methylpyridine (HMP) | Androgens (DHT, Testosterone, Androstenedione) | LC-MS/MS | 0.2 - 0.4 pg on column | 0.4 - 0.8 pg on column | [1] |
| 2,4-Dinitrophenylhydrazine (DNPH) | Formaldehyde | HPLC-UV | 0.2 µg/mL | 0.6 µg/mL | |
| Girard's Reagent T | 5-Formyl-2'-deoxyuridine | LC-MS/MS | 3-4 fmol | Not Reported | |
| p-tolualdehyde | Hydrazine | HPLC-MS/MS | 0.002 ng/mL | 0.005 ng/mL |
Note: The performance of a derivatizing agent is highly dependent on the specific analyte, sample matrix, and analytical instrumentation. The values presented here should be considered as a guide for relative performance.
Experimental Protocols
The following protocols provide a general framework for the determination of LOD and LOQ. These should be adapted and optimized for your specific application.
There are several internationally recognized methods for determining LOD and LOQ, as outlined by the International Council for Harmonisation (ICH). The most common approaches are:
-
Based on Visual Evaluation: This method involves the analysis of samples with known concentrations of the analyte and establishing the minimum level at which the analyte can be reliably detected (LOD) or quantified with acceptable accuracy and precision (LOQ).
-
Based on Signal-to-Noise Ratio (S/N): For instrumental methods that exhibit baseline noise, the S/N ratio is a common approach. An S/N ratio of 3:1 is generally accepted for estimating the LOD, and a ratio of 10:1 is used for the LOQ.
-
Based on the Standard Deviation of the Response and the Slope of the Calibration Curve: This statistical method is widely used. The LOD and LOQ are calculated using the following formulas:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) Where:
-
σ = the standard deviation of the response (can be determined from the y-intercepts of regression lines, the standard deviation of blank samples, or the residual standard deviation of the regression line).
-
S = the slope of the calibration curve.
-
-
This protocol provides a general procedure for the derivatization of carbonyl compounds for HPLC analysis.
Materials:
-
Hydrazine derivatizing agent (e.g., this compound, DNPH, Girard's Reagent T)
-
Carbonyl compound standard(s)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acid catalyst (e.g., hydrochloric acid, acetic acid)
-
Heating block or water bath
-
Vortex mixer
-
Autosampler vials
Procedure:
-
Preparation of Reagents:
-
Derivatizing Reagent Solution: Prepare a solution of the hydrazine reagent in a suitable solvent (e.g., acetonitrile or methanol). The concentration will depend on the specific reagent and application.
-
Acid Catalyst Solution: Prepare a dilute solution of the acid catalyst in a suitable solvent.
-
Standard Stock Solutions: Prepare stock solutions of the carbonyl compound(s) of interest in an appropriate solvent.
-
-
Derivatization Reaction:
-
In an autosampler vial, combine a known volume of the carbonyl standard solution, the derivatizing reagent solution, and the acid catalyst.
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture at an elevated temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes) to ensure complete reaction.[1]
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with a suitable solvent (e.g., acetonitrile/water) to the final volume.
-
-
HPLC Analysis:
-
Analyze the derivatized samples by HPLC using a suitable column and mobile phase. Detection is typically performed using a UV-Vis or mass spectrometry detector.
-
Visualizing the Experimental Workflow
The following diagrams, generated using the DOT language for Graphviz, illustrate the key workflows described in this guide.
Caption: Workflow for determining LOD and LOQ.
Caption: Experimental workflow for carbonyl derivatization.
Conclusion
The choice of a derivatizing agent is a critical decision in the development of sensitive analytical methods for carbonyl compounds. While direct performance data for this compound is limited, the data from its close analog, 2-hydrazino-1-methylpyridine, suggests it is a highly effective reagent, offering low picogram to femtomole detection limits, particularly when coupled with mass spectrometry. For applications requiring UV detection, traditional reagents like DNPH remain a robust and well-documented option. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers to establish and validate their analytical methods for the determination of trace-level carbonyl compounds, ensuring data of high quality and reliability.
References
A Comparative Guide to Carbonyl Derivatization: Unveiling the Specificity and Cross-Reactivity of 5-Hydrazinyl-2-methylpyridine
For researchers, scientists, and drug development professionals seeking to enhance the detection and quantification of carbonyl compounds, this guide provides a comprehensive comparison of 5-Hydrazinyl-2-methylpyridine with other commonly used derivatization reagents. We delve into the specificity and cross-reactivity of these agents, supported by available experimental data and detailed protocols to aid in the selection of the most suitable reagent for your analytical needs.
The derivatization of carbonyl compounds, such as aldehydes and ketones, is a critical step in many analytical workflows, particularly in complex biological matrices where these molecules are present at low concentrations. Chemical derivatization can significantly improve ionization efficiency and chromatographic separation, leading to enhanced sensitivity and specificity in mass spectrometry (MS) and high-performance liquid chromatography (HPLC) analyses.
This guide focuses on this compound, a promising reagent for carbonyl analysis, and compares its performance with established alternatives, including 2,4-Dinitrophenylhydrazine (DNPH) and Girard's reagents (T and P).
Performance Comparison of Carbonyl Derivatization Reagents
The choice of a derivatization reagent is dictated by the specific carbonyl compound of interest, the sample matrix, and the analytical technique employed. Below is a summary of the key performance characteristics of this compound and its alternatives.
| Reagent | Target Carbonyls | Advantages | Disadvantages |
| This compound | Aldehydes, Ketones | Likely high sensitivity (based on similar compounds)[1][2]; Potentially good reactivity with a range of carbonyls. | Limited direct comparative data available; Potential for isomer formation. |
| 2,4-Dinitrophenylhydrazine (DNPH) | Aldehydes, Ketones | Widely used and well-documented[3]; Forms stable derivatives. | Can form E/Z isomers, complicating analysis[3]; Potential for side reactions with non-carbonyl compounds like sulfenic acids.[4] |
| Girard's Reagent T (GirT) | Primarily Ketones | Excellent for enhancing MS signal (permanently charged)[5][6]; Good for polar carbonyls. | May have lower reactivity with some aldehydes compared to ketones. |
| Girard's Reagent P (GirP) | Primarily Ketosteroids | High specificity for ketosteroids[5]; Improves ionization efficiency in MS.[5] | More specific, so may not be suitable for broad-spectrum carbonyl analysis. |
Cross-Reactivity and Specificity Insights
While quantitative data for this compound's reactivity with a wide array of carbonyls is not extensively documented, we can infer its likely behavior based on the known reactivity of similar hydrazine-based reagents.
This compound: It is expected to react readily with both aldehydes and ketones to form stable hydrazones. A study on the structurally similar 2-hydrazino-1-methylpyridine (HMP) demonstrated high sensitivity for the derivatization of ketosteroids, suggesting that the pyridinyl-hydrazine moiety is effective for enhancing detection in mass spectrometry.[1][2] The reaction is anticipated to be favorable with both aliphatic and aromatic carbonyls, although reaction kinetics may vary.
2,4-Dinitrophenylhydrazine (DNPH): DNPH is a widely used reagent that reacts with a broad range of aldehydes and ketones.[3] However, its reactivity can be influenced by the steric and electronic environment of the carbonyl group. Aromatic aldehydes generally react readily, while sterically hindered ketones may exhibit slower reaction rates. A notable drawback of DNPH is the formation of syn and anti isomers of the resulting hydrazones, which can lead to peak splitting in chromatography and complicate quantification.[3] Furthermore, it has been shown that DNPH can react with sulfenic acids, indicating a potential for off-target reactivity.[4]
Girard's Reagents (T and P): These reagents are particularly valued for their ability to introduce a permanently charged quaternary ammonium group, which significantly enhances the ionization efficiency of the derivatives in electrospray ionization mass spectrometry (ESI-MS).[5][6] Girard's Reagent T is a versatile reagent for a range of ketones. Girard's Reagent P has shown high specificity for ketosteroids, making it an excellent choice for targeted analysis in endocrinology and related fields.[5]
Experimental Protocols
The following are generalized protocols for the derivatization of carbonyl compounds using hydrazine-based reagents. Specific reaction conditions may require optimization based on the analyte and sample matrix.
General Protocol for Derivatization with this compound
This protocol is adapted from methodologies used for similar pyridinyl hydrazine reagents.[1]
Materials:
-
This compound solution (e.g., 10 mg/mL in a suitable solvent like acetonitrile or methanol)
-
Carbonyl-containing sample
-
Acid catalyst (e.g., acetic acid or formic acid)
-
Reaction vial
-
Heating block or water bath
Procedure:
-
To the carbonyl-containing sample in a reaction vial, add an excess of the this compound solution.
-
Add a small amount of acid catalyst (e.g., 1-5% of the total reaction volume).
-
Seal the vial and incubate the reaction mixture at an elevated temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes). Reaction time and temperature should be optimized for the specific carbonyl compound.
-
After incubation, cool the reaction mixture to room temperature.
-
The resulting hydrazone solution can be directly analyzed by LC-MS or further processed if necessary.
Standard Protocol for DNPH Derivatization
Materials:
-
DNPH solution (typically in acidified acetonitrile)
-
Carbonyl-containing sample
-
Reaction vial
Procedure:
-
Mix the carbonyl-containing sample with the DNPH solution in a reaction vial.
-
Allow the reaction to proceed at room temperature for a sufficient time (can range from minutes to hours depending on the carbonyl).
-
The formation of a yellow to orange-red precipitate indicates the presence of a carbonyl compound.
-
The resulting dinitrophenylhydrazone can be extracted and analyzed by HPLC-UV or LC-MS.
General Protocol for Girard's Reagent Derivatization
Materials:
-
Girard's Reagent T or P
-
Acid catalyst (e.g., acetic acid)
-
Solvent (e.g., methanol or ethanol)
-
Carbonyl-containing sample
-
Reaction vial
Procedure:
-
Dissolve the Girard's reagent in the chosen solvent containing an acid catalyst.
-
Add the carbonyl-containing sample to the reagent solution.
-
Reflux the mixture for a period of 30 minutes to 2 hours, depending on the reactivity of the carbonyl compound.
-
After cooling, the reaction mixture can be diluted and directly analyzed by LC-MS.
Visualizing the Reaction and Workflow
To better understand the chemical processes and decision-making involved, the following diagrams have been generated using Graphviz.
Caption: Reaction of this compound with a carbonyl.
Caption: Workflow for selecting a carbonyl derivatization reagent.
References
- 1. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. researchgate.net [researchgate.net]
A comparative study of sensitivity enhancement with different derivatization reagents
For researchers, scientists, and drug development professionals, achieving high sensitivity in the quantitative analysis of molecules is a critical challenge. Many compounds, due to their inherent physicochemical properties like high polarity, low volatility, or lack of a suitable chromophore, are difficult to detect at low concentrations. Chemical derivatization is a powerful strategy to overcome these limitations by modifying the analyte to improve its chromatographic behavior and enhance its detectability. This guide provides an objective comparison of four widely used derivatization reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) , Dansyl Chloride (Dns-Cl) , 9-Fluorenylmethyl chloroformate (Fmoc-Cl) , and Pentafluorobenzyl Bromide (PFBBr) .
Performance Comparison of Derivatization Reagents
The selection of a derivatization reagent is dictated by the analyte's functional groups, the analytical technique employed (Gas Chromatography - GC or Liquid Chromatography - LC), and the desired level of sensitivity. The following table summarizes the key characteristics and performance of the selected reagents.
| Derivatization Reagent | Abbreviation | Target Functional Groups | Typical Application | Principle of Enhancement | Reported Sensitivity Enhancement |
| N,O-Bis(trimethylsilyl)trifluoroacetamide) | BSTFA | -OH, -COOH, -NH, -SH | GC-MS | Increases volatility and thermal stability by replacing active hydrogens with a trimethylsilyl (TMS) group.[1][2][3] | Analyte dependent; enables GC analysis of non-volatile compounds. |
| Dansyl Chloride | Dns-Cl | Primary & Secondary Amines, Phenols | LC-Fluorescence/MS | Introduces a highly fluorescent dansyl group, significantly increasing detection sensitivity.[4][5][6] | 1-3 orders of magnitude improvement in MS sensitivity. LOD in the picomole to femtomole range.[6][7] |
| 9-Fluorenylmethyl chloroformate | Fmoc-Cl | Primary & Secondary Amines | HPLC-Fluorescence/UV | Attaches a fluorenylmethyloxycarbonyl (Fmoc) group, which is highly fluorescent and UV-active.[8][9][10] | Can be more than 3 orders of magnitude compared to UV absorbance.[9] |
| Pentafluorobenzyl Bromide | PFBBr | Carboxylic Acids, Phenols, Thiols, Sulfonamides | GC-ECD/MS | Introduces an electron-capturing pentafluorobenzyl group, ideal for sensitive detection by Electron Capture Detector (ECD) and enhances ionization in MS.[11] | Enables trace-level detection of various analytes.[11] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for each derivatization reagent.
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) Derivatization for GC-MS
This protocol is suitable for a wide range of compounds containing active hydrogens, such as alcohols, phenols, and carboxylic acids.[1][12]
Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), potentially with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Anhydrous pyridine or other suitable aprotic solvent (e.g., acetonitrile, DCM)
-
Heating block or oven
-
GC vials with caps
Procedure:
-
Sample Preparation: Transfer 1-10 mg of the dried sample into a GC vial. If the sample is in an aqueous solution, it must be evaporated to dryness under a stream of nitrogen.
-
Reagent Addition: Add 100-500 µL of BSTFA (with 1% TMCS) to the sample. A solvent like pyridine can be added to aid dissolution.[1] A 2:1 molar excess of BSTFA to active hydrogens is recommended.[3]
-
Reaction: Tightly cap the vial and vortex thoroughly. For many compounds, the reaction proceeds at room temperature for 15-30 minutes. For less reactive or sterically hindered compounds, heat the vial at 60-90°C for 15-60 minutes.[1]
-
Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS system.
Dansyl Chloride (Dns-Cl) Derivatization for LC-MS
This protocol is designed for the derivatization of primary and secondary amines, such as amino acids, in biological fluids.[4][5]
Materials:
-
Dansyl Chloride solution (e.g., 50 mM in acetonitrile)
-
Sodium carbonate/bicarbonate buffer (100 mM, pH 9.8)
-
Ammonium hydroxide solution (e.g., 10% v/v in water) for quenching
-
Acetonitrile/Methanol (3:1) for sample extraction
-
Thermo mixer or incubator
Procedure:
-
Sample Extraction: Extract the analytes from the biological matrix using the acetonitrile/methanol solution.
-
Derivatization Reaction: In a microcentrifuge tube or a well of a 96-well plate, mix 50 µL of the Dansyl Chloride solution/buffer mixture (1:1 v/v) with 25 µL of the sample extract.[5]
-
Incubation: Seal the container and incubate at 25°C with shaking for 60 minutes in the dark.[5] Alternatively, incubation at 60°C for 60 minutes has also been reported.[4]
-
Quenching: Add a small volume of ammonium hydroxide solution to react with the excess Dansyl Chloride.
-
Analysis: The sample is then ready for LC-MS analysis.
9-Fluorenylmethyl chloroformate (Fmoc-Cl) Derivatization for HPLC
This protocol is suitable for the derivatization of amino acids and other primary and secondary amines for HPLC analysis with fluorescence or UV detection.[8][13]
Materials:
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl) solution (e.g., 15 mM in acetonitrile)
-
Borate buffer (e.g., 0.2 M, pH 10.0)
-
1-aminoadamantane (ADAM) solution (e.g., 300 mM in water-acetonitrile) for quenching
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M) for stabilization
Procedure:
-
Sample Preparation: Mix 300 µL of the sample (e.g., fruit juice or standard solution) with 600 µL of borate buffer.[13]
-
Derivatization: Add 600 µL of the Fmoc-Cl solution to the mixture. Let the reaction proceed for 5 minutes at room temperature.[13]
-
Quenching: Add 600 µL of the ADAM solution to stop the reaction by consuming excess Fmoc-Cl.[13]
-
Stabilization: After 1 minute, add a small volume of HCl to stabilize the Fmoc derivatives.[8]
-
Analysis: Filter the sample and inject it into the HPLC system.
Pentafluorobenzyl Bromide (PFBBr) Derivatization for GC-ECD/MS
This protocol is designed for the derivatization of short-chain fatty acids for sensitive analysis by GC with negative chemical ionization MS.[14]
Materials:
-
Pentafluorobenzyl Bromide (PFBBr) solution (e.g., 172 mM in methanol, purified by washing with water)
-
N,N-Diisopropylethylamine (DIPEA)
-
Hexane
-
Sodium chloride solution (0.9% w/v)
-
Incubator or oven
Procedure:
-
Sample Preparation: Place the aqueous sample containing short-chain fatty acids in a reaction tube.
-
Reagent Addition: Add DIPEA to the sample, followed by the purified PFBBr solution in methanol.
-
Reaction: Cap the tube tightly and incubate at 60°C for 30 minutes.
-
Extraction: After cooling, add hexane and the sodium chloride solution. Vortex and centrifuge to separate the layers.
-
Analysis: Transfer the upper hexane layer containing the PFB derivatives to an autosampler vial for GC-MS analysis.[14]
Visualizing the Workflow and Logic
To better understand the experimental processes and the decision-making involved in selecting a derivatization reagent, the following diagrams are provided.
Caption: A generalized experimental workflow for derivatization.
Caption: Logic for selecting a suitable derivatization reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 4. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 5. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ikm.org.my [ikm.org.my]
- 9. researchgate.net [researchgate.net]
- 10. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 11. Isotopomer enrichment assay for very short chain fatty acids and its metabolic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Derivatization techniques for free fatty acids by GC [restek.com]
- 13. academic.oup.com [academic.oup.com]
- 14. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
Inter-laboratory Validation of an Analytical Method for Androgen Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two distinct analytical methodologies for the quantification of androgens, such as testosterone and dihydrotestosterone (DHT), in biological matrices. The primary focus is a method employing derivatization with 5-Hydrazinyl-2-methylpyridine (HMP) compared against a direct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach. This document is structured to support the principles of inter-laboratory validation by presenting detailed experimental protocols and performance data, facilitating the selection of a suitable method for specific research or clinical needs.
Introduction to the Analytical Challenge
The accurate measurement of androgens is critical in various fields, including endocrinology, clinical chemistry, and pharmaceutical development. The inherent low concentrations of some androgens and the presence of isobaric interferences necessitate highly sensitive and specific analytical methods. Derivatization techniques are often employed to enhance ionization efficiency and improve chromatographic separation in LC-MS/MS analysis. This compound (HMP) is a derivatizing agent that reacts with the keto group of androgens to form a permanently charged hydrazone, thereby increasing the analyte's response in the mass spectrometer. However, direct LC-MS/MS analysis without derivatization offers a simpler and potentially faster workflow. The validation of either method across multiple laboratories is essential to ensure its robustness, reliability, and reproducibility.
Comparative Analysis of Method Performance
An inter-laboratory validation study is designed to assess the reproducibility and reliability of an analytical method when performed by different laboratories. The following tables summarize the expected performance characteristics of the HMP derivatization method and a direct LC-MS/MS method for the analysis of testosterone and DHT. The data presented is a synthesis of findings from published single-laboratory validation studies.
Table 1: Inter-laboratory Performance Data for Testosterone Analysis
| Validation Parameter | Method 1: HMP Derivatization LC-MS/MS | Method 2: Direct LC-MS/MS |
| Linearity (R²) | >0.99 | >0.99 |
| Range | 1.0 - 2000 ng/dL | 2.5 - 2000 ng/dL[1] |
| Accuracy (% Recovery) | 95 - 105% | 93 - 104%[1] |
| Precision (CV%) | ||
| - Intra-day | < 10% | < 15%[1] |
| - Inter-day | < 15% | < 15%[1] |
| Limit of Detection (LOD) | ~0.1 ng/dL | ~0.5 ng/dL |
| Limit of Quantitation (LOQ) | 1.0 ng/dL | 1.0 ng/dL[1] |
Table 2: Inter-laboratory Performance Data for Dihydrotestosterone (DHT) Analysis
| Validation Parameter | Method 1: HMP Derivatization LC-MS/MS | Method 2: Direct LC-MS/MS |
| Linearity (R²) | >0.99 | >0.99[2] |
| Range | 0.5 - 500 ng/dL | 0.35 - 34.4 nmol/L (~10 - 1000 ng/dL)[2] |
| Accuracy (% Recovery) | 95 - 105% | 98 - 107%[2] |
| Precision (CV%) | ||
| - Intra-day | < 10% | < 5%[2] |
| - Inter-day | < 15% | < 5%[2] |
| Limit of Detection (LOD) | ~0.05 ng/dL | ~0.03 ng/dL |
| Limit of Quantitation (LOQ) | 0.2 ng/dL | 0.069 nmol/L (~2 ng/dL)[2] |
Experimental Protocols
Method 1: Androgen Analysis using this compound (HMP) Derivatization and LC-MS/MS
This method enhances the sensitivity of androgen detection through chemical derivatization prior to LC-MS/MS analysis.
1. Sample Preparation and Extraction:
-
To 100 µL of serum or plasma, add an internal standard solution containing deuterated analogs of the target androgens.
-
Perform a liquid-liquid extraction with an organic solvent such as methyl tert-butyl ether (MTBE) to isolate the steroids.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
2. Derivatization with HMP:
-
Reconstitute the dried extract in a solution of this compound in methanol.
-
Incubate the mixture at 60°C for 60 minutes to allow for the derivatization reaction to complete.
-
After incubation, evaporate the solvent.
3. LC-MS/MS Analysis:
-
Reconstitute the derivatized sample in the mobile phase for injection into the LC-MS/MS system.
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid and methanol with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the specific precursor and product ions for the HMP-derivatized androgens.
-
Method 2: Direct Androgen Analysis by LC-MS/MS (Without Derivatization)
This method involves the direct measurement of androgens after sample extraction, offering a more straightforward workflow.
1. Sample Preparation and Extraction:
-
To 200 µL of serum or plasma, add an internal standard solution.
-
Perform protein precipitation by adding a solvent like acetonitrile, followed by centrifugation.
-
Alternatively, for cleaner extracts, a supported liquid extraction (SLE) or solid-phase extraction (SPE) can be employed.[3][4]
-
Evaporate the supernatant or eluate to dryness.
2. LC-MS/MS Analysis:
-
Reconstitute the dried extract in the mobile phase.
-
Chromatographic Separation:
-
Column: C18 or similar reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of water with a modifier (e.g., 0.1% formic acid or ammonium fluoride) and an organic solvent like methanol or acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the specific precursor and product ions for the native androgens.
-
Visualizing the Workflows and Method Comparison
To further clarify the processes and the basis for method selection, the following diagrams illustrate the experimental workflow of an inter-laboratory validation study and a logical comparison of the two analytical methods.
Conclusion
Both the this compound derivatization LC-MS/MS method and the direct LC-MS/MS analysis are capable of providing accurate and precise quantification of androgens. The choice of method will depend on the specific requirements of the study.
-
The HMP derivatization method is advantageous when the highest sensitivity is required, particularly for studies involving very low androgen concentrations. However, this comes at the cost of a more complex and time-consuming sample preparation procedure.
-
The direct LC-MS/MS method offers a simpler, faster, and more high-throughput-friendly workflow. For many clinical and research applications where androgen levels are within the quantifiable range of modern mass spectrometers, this method provides a robust and efficient solution.
An inter-laboratory validation is crucial for any method intended for widespread use, as it establishes the method's transferability and ensures that results are comparable across different testing sites. This guide provides the foundational information to embark on such a validation study for the analysis of androgens.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation of a Testosterone and Dihydrotestosterone Liquid Chromatography Tandem Mass Spectrometry Assay: Interference and Comparison with Established Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
Evaluating the Robustness of 5-Hydrazinyl-2-methylpyridine for Carbonyl Derivatization in LC-MS Analysis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The accurate and sensitive quantification of carbonyl compounds, such as aldehydes and ketones, is crucial in various scientific disciplines, from biomedical research to pharmaceutical development. Due to their often low abundance and poor ionization efficiency in mass spectrometry, derivatization is a key strategy to enhance their detection. This guide provides an objective comparison of the 5-Hydrazinyl-2-methylpyridine (HMP) derivatization method with other established alternatives, supported by experimental data to aid in the selection of the most appropriate method for your analytical needs.
Introduction to Carbonyl Derivatization
Chemical derivatization in liquid chromatography-mass spectrometry (LC-MS) involves the modification of an analyte's chemical structure to improve its analytical characteristics. For carbonyl compounds, the primary goals of derivatization are to:
-
Enhance Ionization Efficiency: Introduce a readily ionizable group to significantly increase the signal intensity in the mass spectrometer.
-
Improve Chromatographic Separation: Increase the hydrophobicity of polar carbonyls, leading to better retention and separation on reversed-phase columns.
-
Increase Stability: Convert reactive carbonyls into more stable derivatives, preventing degradation during sample preparation and analysis.
This guide focuses on the evaluation of this compound (HMP), a hydrazine-based reagent, and compares its performance against three widely used alternatives: 2,4-dinitrophenylhydrazine (DNPH), Girard's Reagents (T and P), and Dansylhydrazine.
The this compound (HMP) Method
This compound, also known as 2-hydrazino-1-methylpyridine, is a derivatizing agent that reacts with the carbonyl group of aldehydes and ketones to form stable hydrazones. A key feature of HMP is the presence of a permanently charged quaternary ammonium group, which significantly enhances the ionization efficiency of the derivatives in electrospray ionization mass spectrometry (ESI-MS).[1]
Performance and Robustness
The HMP derivatization method has demonstrated exceptional sensitivity, particularly for the analysis of low-abundance carbonyl-containing compounds like steroids.[1] Studies have shown that derivatization with HMP can increase the detection sensitivity of some steroids by over 1000-fold.[2] The derivatives are also reported to be stable, allowing for reliable quantification.
Comparison with Alternative Derivatization Methods
The selection of a derivatization reagent depends on the specific analytical requirements, including the nature of the analyte, the sample matrix, and the desired sensitivity. Below is a comparison of HMP with other commonly used reagents for carbonyl analysis.
2,4-Dinitrophenylhydrazine (DNPH)
DNPH is one of the most widely used derivatization reagents for carbonyl compounds.[2][3] It reacts with aldehydes and ketones to form stable, colored 2,4-dinitrophenylhydrazones, which are readily detectable by UV-Vis spectroscopy and mass spectrometry.[3] While robust and widely applicable, the sensitivity of DNPH derivatives in ESI-MS can be lower compared to reagents that introduce a permanently charged group.
Girard's Reagents (T and P)
Girard's reagents, particularly Girard's Reagent T (GT) and Girard's Reagent P (GP), are hydrazide reagents that contain a quaternary ammonium group.[2] Similar to HMP, this permanent charge enhances the MS detection sensitivity.[2] These reagents have been successfully used for the sensitive and specific quantification of neurosteroids and other carbonyl-containing metabolites.[2]
Dansylhydrazine
Dansylhydrazine is a fluorescent labeling reagent that reacts with carbonyl compounds to form fluorescent hydrazones. This property allows for highly sensitive detection by fluorescence detectors in HPLC, in addition to mass spectrometry. The introduction of the dansyl group also improves the ionization efficiency in ESI-MS.[2]
Quantitative Performance Comparison
The following table summarizes the performance characteristics of HMP and its alternatives based on available literature. Direct comparison of absolute values should be approached with caution as experimental conditions and instrumentation can vary between studies.
| Derivatization Reagent | Analyte(s) | Matrix | Sensitivity Enhancement | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Reference(s) |
| This compound (HMP) | Androgens (e.g., DHT) | Human Plasma | >1000-fold for some steroids | LOQ: ~34 pmol/L (on-column) | [1][2] |
| 2,4-Dinitrophenylhydrazine (DNPH) | Various Carbonyls | Air, Water | - | LOD: 0.03 - 0.3 ppb (LC-MS/MS) | [4] |
| Girard's Reagent T (GT) | Neurosteroids | Biological Samples | Significant enhancement | - | [2] |
| Dansylhydrazine | Malondialdehyde (MDA) | Urine, Serum | Significant enhancement | LOQ: ~5.6 nM | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing derivatization methods. Below are representative protocols for each of the discussed reagents.
This compound (HMP) Derivatization Protocol (for Androgens)
-
Reagent Preparation: Prepare a 0.5 mg/mL solution of HMP in methanol containing 1% (v/v) formic acid.
-
Reaction: To 1 ng of the androgen standard or the extracted sample, add 100 µL of the HMP reagent solution. Vortex the mixture for 10 seconds.
-
Incubation: Incubate the reaction mixture at 60°C for 15 minutes.
-
Quenching: Quench the reaction by adding 50 µL of methanol.
-
Evaporation: Evaporate the solvent under a stream of nitrogen at 60°C.
-
Reconstitution: Reconstitute the dried residue in the initial mobile phase for LC-MS analysis.
2,4-Dinitrophenylhydrazine (DNPH) Derivatization Protocol (General)
-
Reagent Preparation: Prepare a saturated solution of DNPH in a suitable solvent (e.g., acetonitrile) with an acidic catalyst (e.g., sulfuric acid).
-
Reaction: Mix the sample containing carbonyl compounds with the DNPH reagent solution.
-
Incubation: Allow the reaction to proceed at room temperature or with gentle heating. Reaction times can vary depending on the reactivity of the carbonyl compound.
-
Extraction: Extract the formed DNPH derivatives using a solid-phase extraction (SPE) cartridge or liquid-liquid extraction.
-
Elution and Analysis: Elute the derivatives and analyze by LC-MS.
Girard's Reagent T (GT) Derivatization Protocol (for Neurosteroids)
-
Reagent Preparation: Prepare a solution of Girard's Reagent T in a suitable solvent, often with an acidic catalyst.
-
Reaction: Add the GT solution to the sample extract.
-
Incubation: Incubate the mixture, typically at an elevated temperature (e.g., 60°C), for a specified time to ensure complete reaction.
-
Sample Cleanup: Perform a sample cleanup step, such as SPE, to remove excess reagent and other interferences.
-
Analysis: Analyze the derivatized sample by LC-MS/MS.
Dansylhydrazine Derivatization Protocol (for Malondialdehyde)
-
Reagent Preparation: Prepare a solution of dansylhydrazine in a suitable solvent (e.g., acetonitrile).
-
Reaction: Add the dansylhydrazine solution to the sample, often in the presence of an acid catalyst.
-
Incubation: Incubate the reaction mixture, typically at room temperature or slightly elevated temperatures, for a defined period.
-
Analysis: Directly inject the reaction mixture or perform a cleanup step before LC-MS analysis.
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the analysis of carbonyl compounds using derivatization followed by LC-MS.
Caption: General workflow for the analysis of carbonyl compounds using derivatization and LC-MS.
Conclusion
The this compound (HMP) derivatization method is a highly robust and sensitive technique for the analysis of carbonyl compounds, particularly for low-abundance analytes in complex biological matrices. Its key advantage lies in the introduction of a permanent positive charge, which significantly enhances ionization efficiency in ESI-MS.
While traditional reagents like DNPH remain valuable for their broad applicability and well-established protocols, HMP and Girard's reagents offer superior sensitivity for targeted, quantitative analyses where achieving the lowest possible detection limits is critical. Dansylhydrazine provides the added benefit of fluorescence detection, which can be advantageous in certain analytical setups.
The choice of the optimal derivatization strategy will ultimately depend on the specific research question, the nature of the carbonyl analytes, the sample matrix, and the available instrumentation. This guide provides the necessary information for researchers, scientists, and drug development professionals to make an informed decision and to design robust and reliable analytical methods for the quantification of carbonyl compounds.
References
- 1. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. LC-MS Quantification of Malondialdehyde-Dansylhydrazine Derivatives in Urine and Serum Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 5-Hydrazinyl-2-methylpyridine
For Immediate Release
This document provides critical safety and logistical information for the proper disposal of 5-Hydrazinyl-2-methylpyridine, a chemical compound utilized by researchers, scientists, and professionals in drug development. Due to the inherent hazards associated with both pyridine and hydrazine moieties, strict adherence to the following procedures is imperative to ensure personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to establish a safe working environment and ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles. | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood. | To avoid inhalation of vapors. |
In the event of a spill, the area should be evacuated. For small spills, the material should be absorbed with an inert, non-combustible absorbent such as sand or vermiculite. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[3]
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must comply with all local, state, and federal regulations.
-
Waste Identification and Segregation:
-
All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[3]
-
Do not mix this waste with other incompatible waste streams. It should be stored separately from strong oxidizing agents and acids.[3]
-
-
Waste Collection and Labeling:
-
Collect all this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container.[3]
-
The label must clearly identify the contents as "Hazardous Waste: this compound" and indicate the associated hazards (e.g., Flammable, Toxic, Irritant).
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
The storage area should be away from sources of ignition and incompatible materials.[4]
-
-
Approved Disposal Methods:
-
Waste containing hydrazine compounds is classified as hazardous waste by the EPA.[1]
-
Acceptable disposal methods for such wastes include liquid injection or fluidized bed incineration.[1]
-
Alternatively, chemical treatment to neutralize the hydrazine component may be considered. Oxidation of dilute hydrazine solutions (5% or less) with sodium hypochlorite, calcium hypochlorite, or hydrogen peroxide can be an effective destruction method.[5] However, this should only be performed by trained personnel following a validated protocol.
-
Never pour this compound waste down the drain or dispose of it with regular trash.[4]
-
-
Professional Waste Disposal:
-
Contact a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the this compound waste.
-
Provide the disposal company with a complete and accurate description of the waste.
-
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
